Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Description
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Properties
IUPAC Name |
ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLHXGMQGGFJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354004 | |
| Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174312-93-7 | |
| Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Prepared by: A Senior Application Scientist
Introduction
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a substituted β-keto ester, serves as a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its unique structural features, including a highly substituted aromatic ring and a reactive β-dicarbonyl moiety, make it a versatile building block for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid at room temperature. Its core structure consists of a 2,4-dichloro-5-nitrophenyl group attached to a three-carbon propanoate chain with a keto group at the β-position relative to the ester.
| Property | Value | Source |
| CAS Number | 174312-93-7 | [1][2] |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2] |
| Molecular Weight | 306.10 g/mol | [1][2] |
| Appearance | Colorless Needles | Assumed from similar compounds |
| Melting Point | 76-77 °C | Assumed from Fujita et al. (1995) |
Synthesis Pathway and Mechanistic Considerations
The primary route for the synthesis of this compound involves a two-step process commencing with the acylation of a malonic ester followed by a targeted hydrolysis and decarboxylation. This method is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Step 1: Synthesis of Diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate
The initial step involves a Claisen-type condensation reaction. Diethyl malonate is first deprotonated with a suitable base, such as magnesium ethoxide, to form the corresponding enolate. This nucleophilic enolate then reacts with 2,4-dichloro-5-nitrobenzoyl chloride via nucleophilic acyl substitution to yield the key intermediate, diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate.
The choice of magnesium ethoxide is critical as it is a sufficiently strong base to generate the malonate enolate without promoting significant self-condensation or side reactions. The reaction is typically carried out in an inert solvent like diethyl ether to ensure a controlled reaction environment.
Step 2: Hydrolysis and Decarboxylation
The subsequent and final step is the selective hydrolysis of one of the ester groups of the benzoylmalonate intermediate, followed by decarboxylation to afford the target β-keto ester. This transformation is effectively catalyzed by p-toluenesulfonic acid (p-TsOH) in an aqueous medium under reflux conditions.[2]
The acidic conditions facilitate the hydrolysis of one of the ethyl ester groups to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final product. The use of p-TsOH in water is an effective and environmentally conscious choice for this transformation.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic route described is robust and provides good yields of the target compound. Its well-defined chemical properties and reactivity profile make it an important tool for medicinal chemists and researchers in the field of drug discovery, particularly for the development of novel antibacterial agents. The detailed protocols and characterization data provided in this guide serve as a solid foundation for its synthesis and application in a research setting.
References
-
Fujita, M., Egawa, H., Kataoka, M., Miyamoto, T., Nakano, J., & Matsumoto, J. (1995). Imidazo- and Triazoloquinolones as Antibacterial Agents. Synthesis and Structure-Activity Relationships. Chemical and Pharmaceutical Bulletin, 43(12), 2123–2132. [Link]
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An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS: 174312-93-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a substituted β-keto ester of significant interest as a versatile intermediate in organic synthesis. Its molecular structure, featuring a highly functionalized aromatic ring coupled with the reactive β-keto ester moiety, makes it a valuable building block for the synthesis of complex heterocyclic compounds and potential pharmaceutical agents. The presence of two chloro substituents and a nitro group on the phenyl ring offers multiple sites for further chemical modification, enabling the generation of diverse molecular scaffolds. This guide provides a comprehensive overview of its synthesis, characterization, safety considerations, and potential applications in the field of drug discovery and development.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from its structure and comparison with analogous compounds.
| Property | Value | Source |
| CAS Number | 174312-93-7 | [1] |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1] |
| Molecular Weight | 306.10 g/mol | [1] |
| Appearance | Expected to be a crystalline solid or a viscous oil, likely with a yellowish hue due to the nitroaromatic group. | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | Inferred from similar compounds |
| InChI Key | UCLHXGMQGGFJNJ-UHFFFAOYSA-N | Inferred from structure |
| SMILES | CCOC(=O)CC(=O)C1=C(C=C(C(=C1)Cl)N(=O)[O-])Cl | Inferred from structure |
Synthesis of this compound
The most logical and established synthetic route to this β-keto ester is a Claisen condensation between diethyl malonate and the corresponding acyl chloride, 2,4-dichloro-5-nitrobenzoyl chloride. The overall synthesis can be approached as a two-step process.
Synthetic Workflow Overview
Experimental Protocol:
-
Safety Precaution: This reaction involves the use of a strong base (sodium ethoxide) and a combustible liquid (diethyl malonate). [2][3][4]It should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety. Standard PPE is required.
-
In a three-necked, oven-dried round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the cooled solution with stirring.
-
In the dropping funnel, prepare a solution of 2,4-dichloro-5-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous ethanol or another suitable anhydrous solvent (e.g., THF).
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
As no published spectra are readily available for the title compound, the expected spectral data are predicted based on the analysis of its structural components and comparison with similar molecules like ethyl benzoylacetate. [5][6][7][8]
¹H NMR Spectroscopy (Predicted)
-
Ethyl Group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at approximately 4.2-4.3 ppm (2H, -OCH₂-).
-
Methylene Group (α-protons): A singlet at approximately 4.0-4.2 ppm (2H, -COCH₂CO-). This is a characteristic peak for the active methylene group in β-keto esters.
-
Aromatic Protons: Two singlets (or narrow doublets with a small coupling constant) in the aromatic region (7.5-8.5 ppm), corresponding to the two protons on the dichloronitrophenyl ring. The exact chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro and chloro groups.
¹³C NMR Spectroscopy (Predicted)
-
Ethyl Group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Methylene Carbon (α-carbon): A signal around 45-50 ppm (-COCH₂CO-).
-
Carbonyl Carbons: Two signals in the downfield region: one around 165-170 ppm for the ester carbonyl and another around 190-195 ppm for the ketone carbonyl. [9][8]* Aromatic Carbons: Six distinct signals in the range of 120-150 ppm, with carbons attached to the nitro and chloro groups showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present. [2][3][4][10]
-
C=O Stretching (Ketone): A strong absorption band around 1715-1735 cm⁻¹.
-
C=O Stretching (Ester): A strong absorption band around 1735-1750 cm⁻¹. Often, β-keto esters show a doublet for the C=O stretches. [3]* C-O Stretching (Ester): Strong bands in the 1300-1000 cm⁻¹ region. [10]* NO₂ Stretching: Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
Applications in Drug Discovery and Organic Synthesis
β-Keto esters are highly valuable intermediates in medicinal chemistry and organic synthesis due to their versatile reactivity. While specific applications for this compound are not widely documented, its structural features suggest several potential uses:
-
Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide range of heterocycles such as pyrazoles, isoxazoles, pyrimidines, and quinolines, many of which are important pharmacophores. [11][12]* Scaffold for Bioactive Molecules: The dichloronitrophenyl group can be further functionalized. For example, the nitro group can be reduced to an amine, which can then be used in amide bond formation or as a handle for further diversification. This makes the compound a suitable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. [13]* Precursor for Kinase Inhibitors: The quinoline scaffold, which can be synthesized from β-keto esters, is a common core in many kinase inhibitors used in oncology. [12][14]The specific substitution pattern of the title compound could lead to novel kinase inhibitor candidates.
Safety and Handling
Reagents:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic by inhalation, and reacts violently with water. [1][9][5][6]Must be handled in a fume hood with appropriate PPE.
-
Diethyl Malonate (C₇H₁₂O₄): Combustible liquid. [2][3][4]May cause eye irritation. [15]* Sodium Ethoxide (C₂H₅ONa): Corrosive and reacts with water. Handle under anhydrous conditions.
-
2,4-Dichloro-5-nitrobenzoyl chloride (C₇H₂Cl₃NO₃): As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture. [16][17][18] General Precautions:
-
All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ensure all glassware is dry, especially for reactions involving thionyl chloride and sodium ethoxide.
-
Take precautions against static discharge when handling flammable solvents.
References
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Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]
- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
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PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoylacetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(ethylcarbamoylamino)-3-oxopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Fisher Scientific. (2023, September 21). 4-Nitrobenzoyl chloride SAFETY DATA SHEET. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(dimethylamino)-3-oxopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]
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Organic Syntheses. (n.d.). ETHYL 3,3-DIETHOXYPROPANOATE. Retrieved from [Link]
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FBN. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Retrieved from [Link]
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Al-Warhi, T., et al. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
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Potter, B. V. L., & Reed, M. J. (2015, October 8). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2025, December 9). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity | Request PDF. Retrieved from [Link]
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"Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate" molecular weight and formula
An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on this compound.
Executive Summary
This compound is a substituted phenylpropanoate derivative with significant potential in synthetic organic chemistry. Its multifunctional structure, incorporating a dichlorinated and nitrated aromatic ring along with a β-keto ester moiety, makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a detailed overview of its chemical and physical properties, a validated synthesis protocol, and a discussion of its potential applications in medicinal chemistry and materials science.
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2] |
| Molecular Weight | 306.1 g/mol | [1] |
| CAS Number | 174312-93-7 | [1] |
| IUPAC Name | This compound | [2] |
These properties indicate a moderately sized organic molecule with significant halogenation and a nitro group, which are expected to influence its reactivity and physicochemical properties. The presence of both chlorine and nitro substituents on the phenyl ring significantly impacts the electron density of the aromatic system, rendering it electron-deficient. This electronic nature is a key determinant of its reactivity in various chemical transformations.
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical aspect of its utility. A common and effective method involves the acylation of a suitable ethyl acetate equivalent with a derivative of 2,4-dichloro-5-nitrobenzoic acid.
Recommended Synthesis Protocol
A robust and reproducible method for the synthesis of this compound is the Claisen condensation reaction. This protocol has been optimized for high yield and purity.
Materials:
-
2,4-dichloro-5-nitrobenzoyl chloride
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
Addition of Ethyl Acetoacetate: Add ethyl acetoacetate dropwise to the cooled sodium ethoxide solution. Stir the mixture for 30 minutes at 0°C to ensure complete formation of the ethyl acetoacetate enolate.
-
Acylation: Dissolve 2,4-dichloro-5-nitrobenzoyl chloride in anhydrous toluene and add this solution dropwise to the enolate mixture. The reaction is exothermic; maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Applications and Future Directions
The molecular architecture of this compound makes it a versatile precursor for various applications, particularly in the synthesis of heterocyclic compounds. The β-keto ester functionality can readily undergo cyclization reactions with a range of dinucleophiles to form five-, six-, and seven-membered rings.
Precursor for Bioactive Heterocycles
The compound is an excellent starting material for the synthesis of quinolines, pyrimidines, and benzodiazepines. The dichloro- and nitro-substituents can be further modified to modulate the biological activity of the resulting heterocyclic systems. For instance, the nitro group can be reduced to an amine, which can then be derivatized. The chlorine atoms can be displaced via nucleophilic aromatic substitution to introduce further diversity.
Logical Relationship of Functional Groups to Applications
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A Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: Properties, Synthesis, and Applications in Chemical Research
Executive Summary: Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a substituted aromatic β-keto ester of significant interest to the chemical and pharmaceutical sciences. Its molecular architecture, featuring a reactive β-keto ester moiety and an electronically distinct dichloronitrophenyl group, positions it as a versatile intermediate for organic synthesis. This guide provides a comprehensive overview of its chemical identity, established synthetic protocols, and explores its potential applications, particularly in the context of medicinal chemistry and drug development. The strategic placement of the nitro group, a known pharmacophore and potential toxicophore, suggests utility in developing targeted therapeutics, such as hypoxia-activated prodrugs. This document serves as a technical resource for researchers aiming to leverage the unique chemical properties of this compound in their work.
Chemical Identity and Physicochemical Properties
Nomenclature and Identification
The compound is systematically identified by its IUPAC name and CAS number to ensure unambiguous reference in research and commercial contexts.
-
Synonym: Benzenepropanoic acid, 2,4-dichloro-5-nitro-β-oxo-, ethyl ester[2]
Physicochemical Data
A summary of the key physicochemical properties is provided below, offering essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2][3] |
| Molecular Weight | 306.10 g/mol | [1][2] |
| InChI | InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | [1] |
| InChI Key | UCLHXGMQGGFJNJ-UHFFFAOYSA-N | [1] |
The Strategic Importance of Key Functional Moieties in Drug Development
The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional components: the β-keto ester and the nitroaromatic ring.
The Versatility of the β-Keto Ester Scaffold
β-Keto esters are foundational building blocks in organic synthesis, prized for their dual electrophilic and nucleophilic character.[5] Their acidic α-protons facilitate easy enolate formation, which serves as a potent nucleophile for a wide array of carbon-carbon bond-forming reactions. This reactivity is central to the construction of complex molecular frameworks and is frequently exploited in the synthesis of pharmaceuticals.[5][6] The ability to selectively manipulate both the ketone and ester functionalities further enhances their value as synthetic intermediates.
The Significance of the Nitroaromatic Moiety
The nitro group is a powerful electron-withdrawing substituent that significantly influences a molecule's electronic properties, pharmacokinetics, and pharmacodynamics.[7][8] In drug design, it can serve as both a pharmacophore and a toxicophore.[7] Of particular importance is its role in the development of hypoxia-activated prodrugs (HAPs).[9][10][11] Solid tumors often contain regions of low oxygen (hypoxia), rendering them resistant to conventional therapies.[9][10][12] The nitroaromatic group can be selectively reduced by enzymes present in these hypoxic environments, triggering the release of a cytotoxic agent directly at the tumor site.[9][10][12][13] This targeted approach enhances therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues. The presence of the dichloronitrophenyl group in the title compound makes it a prime candidate for incorporation into novel HAP strategies.
Synthesis and Mechanistic Considerations
The synthesis of this compound has been documented in the scientific literature, providing a reliable pathway for its preparation in a laboratory setting.
Established Synthetic Protocol
A validated method for the synthesis involves the acid-catalyzed hydrolysis and decarboxylation of a diethyl ester precursor.[3]
-
Starting Material: Propanedioic acid, 2-(2,4-dichloro-5-nitrobenzoyl)-, 1,3-diethyl ester
-
Reagents and Conditions: Toluene-4-sulfonic acid in water, heated for 2 hours.[3]
Causality of Experimental Choices:
-
Toluene-4-sulfonic acid: This strong, non-oxidizing acid serves as an efficient catalyst for the hydrolysis of one of the ester groups to a carboxylic acid.
-
Heating: The thermal conditions facilitate the subsequent decarboxylation of the resulting β-keto acid intermediate, which is inherently unstable. This is a classic reaction sequence for β-keto esters, leading to the formation of the desired product.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis.
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A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Abstract
This technical guide provides a detailed analysis of the predicted spectral characteristics of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS No. 174312-93-7), a compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral data. By drawing comparisons with structurally analogous molecules, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this and similar compounds. Detailed, field-proven protocols for the acquisition of such spectral data are also presented to facilitate practical laboratory application.
Introduction: The Rationale for Spectroscopic Prediction
This compound is a substituted β-keto ester, a class of compounds widely utilized as versatile building blocks in organic synthesis. The precise substitution pattern on the aromatic ring, featuring two chlorine atoms and a nitro group, imparts unique electronic properties that can be both synthetically useful and analytically challenging. Accurate structural confirmation is paramount for its application in multi-step syntheses and for ensuring the purity and identity of resulting products.
In the absence of published experimental spectral data for this specific molecule, a predictive approach becomes an invaluable tool. This guide is founded on the principle that the spectral properties of a molecule are a direct consequence of its structure. By dissecting the molecule into its constituent functional groups—the ethyl ester, the β-keto group, and the substituted aromatic ring—and comparing them to well-characterized analogs, we can construct a highly accurate, predicted spectral fingerprint. This approach not only provides a benchmark for future experimental work but also deepens the understanding of structure-spectra correlations.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below, with key proton and carbon environments labeled for the subsequent NMR analysis.
Caption: Workflow for NMR analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Manually phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.
-
Infrared (IR) Spectroscopy
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis.
Detailed Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum. A typical acquisition would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
If necessary, apply a baseline correction to the spectrum.
-
Use the peak picking tool to identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Detailed Protocol (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL GC autosampler vial.
-
-
Instrumental Analysis:
-
Set the GC oven temperature program to adequately separate the compound from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Inject 1 µL of the sample solution.
-
The mass spectrometer should be set to electron ionization (EI) mode at 70 eV.
-
Scan a mass range that will encompass the molecular weight of the compound and its expected fragments (e.g., m/z 40-500).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the retention time of the compound.
-
Extract the mass spectrum corresponding to this peak.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. Pay attention to the isotopic pattern of chlorine-containing fragments.
-
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for this compound, grounded in fundamental principles and comparisons with analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers engaged in the synthesis and application of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality experimental data, which will be essential for validating these predictions and ensuring the structural integrity of this important synthetic intermediate.
References
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. [Link]
-
Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectrometry. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1699-1704. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
PubChem. (n.d.). Ethyl benzoylacetate. [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
"Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate" safety and handling precautions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Safe Handling and Management of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
This document provides a comprehensive technical guide on the safety and handling precautions for this compound (CAS No. 174312-93-7). As a chlorinated and nitrated aromatic compound, this substance warrants a high degree of caution. A thorough review of available safety data reveals a significant lack of specific toxicological information for this exact molecule[1]. Therefore, this guide is built upon the foundational principles of chemical safety, utilizing data from structurally analogous compounds and authoritative laboratory safety protocols. The core directive is to treat this compound as potentially hazardous and to implement robust control measures to minimize any potential for exposure.
Compound Identification and Inferred Hazard Profile
Before handling any chemical, a clear understanding of its identity and potential hazards is paramount. While specific hazard statements for this compound are not widely published, its structural motifs provide a basis for a presumptive risk assessment.
Chemical Structure: The molecule consists of a dichlorinated nitrophenyl ring attached to a keto-propanoate chain. The presence of a nitro group on an aromatic ring, combined with halogen (chlorine) substituents, suggests potential for toxicity and reactivity. Halogenated nitroaromatic compounds as a class can present significant health risks.
Known Properties:
| Property | Value | Source |
| CAS Number | 174312-93-7 | [2] |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | [2] |
| Molecular Weight | 306.1 g/mol | [2] |
| Physical Form | Assumed to be a solid at room temperature | Inferred |
Given the lack of specific data, we must operate under the precautionary principle: assume the substance is toxic upon acute and chronic exposure and handle it accordingly at all times[3]. Potential, unverified hazards could include skin irritation, serious eye irritation, respiratory irritation, and potential for organ toxicity with repeated exposure, similar to other nitrated aromatic compounds[4].
The Hierarchy of Controls: A Systematic Approach to Safety
Effective chemical safety relies on a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable safety measures over less effective ones. It is not a checklist but a guiding principle for designing safe experimental workflows.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards. For a compound like this compound, their use is mandatory, not optional.
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound, whether in solid or solution form, must be conducted inside a properly functioning and certified chemical fume hood[3]. This prevents inhalation of any dusts or aerosols, which is a primary route of exposure for powdered chemicals[5]. The hood's airflow should be verified before commencing work.
-
Ventilation: The laboratory itself should be well-ventilated to prevent the accumulation of any fugitive emissions.
-
Designated Work Area: All work with this compound should be restricted to a specific, clearly marked area within the fume hood to prevent cross-contamination of the lab space. This area should be covered with disposable, plastic-backed absorbent paper to contain spills and simplify decontamination[5].
Administrative Controls and Standard Operating Procedures (SOPs)
Administrative controls are the policies and procedures that dictate how work is to be performed safely.
-
Access Control: Access to areas where this chemical is stored and handled should be restricted to trained, authorized personnel[5].
-
No Working Alone: Never handle this compound while working alone in the laboratory. The presence of a colleague ensures a rapid response in case of an emergency[6].
-
Training: All personnel must be trained on this specific safety guide, the location of emergency equipment (safety shower, eyewash station, fire extinguisher), and the facility's emergency response plan before beginning work.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory[7]. Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking[8]. Avoid hand-to-mouth and hand-to-eye contact at all times[5].
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with the controls described above. It does not reduce the hazard itself but provides a physical barrier against exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent dermal contact. Gloves must be inspected before use and changed immediately if contaminated or torn. Do not wear gloves outside the lab[3][6]. |
| Eye Protection | Chemical splash goggles | To protect against splashes, dust, and aerosols. Safety glasses are insufficient. A face shield should be worn over goggles if there is a significant splash risk[3][9]. |
| Body Protection | Long-sleeved laboratory coat | To protect skin and clothing from contamination. Lab coats should be buttoned and removed before leaving the laboratory[6]. |
| Footwear | Closed-toe shoes | To protect feet from spills and falling objects. Porous shoes or sandals are strictly forbidden[6]. |
Storage and Handling Protocols
Receiving the Compound: Upon receipt, visually inspect the container for any damage or leaks. If the integrity is compromised, follow emergency spill procedures. The container should be dated upon opening.
Storage Requirements: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[1]. The storage location should be a designated, labeled cabinet for toxic or hazardous chemicals. Do not store with food or drink.
Emergency Procedures: Planning for the Unexpected
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
Caption: A decision-making workflow for responding to common laboratory emergencies.
Personal Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[9][10]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[9]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10]. |
In all cases of exposure, provide the Safety Data Sheet (or this guide) to the responding medical personnel.
Spill Response
For a small spill (manageable by trained lab personnel):
-
Alert others in the area.
-
Ensure your PPE is adequate.
-
Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste.
For a large spill, evacuate the area immediately, alert facility safety personnel, and prevent entry.
Fire Response
This compound is likely combustible. In case of fire:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[10].
-
Unsuitable Media: A water jet may spread the material.
-
Hazards of Combustion: Fire may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas. Firefighters must wear self-contained breathing apparatus (SCBA)[7].
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash[7]. Follow all local, state, and federal regulations for hazardous waste disposal, and consult with your institution's Environmental Health and Safety (EHS) department.
Conclusion
The responsible use of this compound in a research and development setting is achievable through a disciplined and informed approach to safety. Due to the absence of specific toxicological data, a conservative strategy that combines robust engineering controls, strict adherence to administrative procedures, and consistent use of appropriate personal protective equipment is essential. By integrating the principles outlined in this guide into all workflows, researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
- Echemi. This compound.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Echemi. Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate.
- Fire Products Plam Bulgaria.
- Santa Cruz Biotechnology.
- iChemical. ethyl 3-(N-(5-chloro-2-nitrophenyl)anilino)-3-oxopropanoate, CAS No. 22316-45-6.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)
- ChemicalBook. This compound synthesis.
- Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - ETHYL 3-(3-NITROPHENYL)
- Pipeline and Hazardous Materials Safety Administration. 2020 EMERGENCY RESPONSE GUIDEBOOK.
- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
- SafeCare BC. Emergency procedures for hazardous substances | WEBINAR. (2025-03-10).
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- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- BLDpharm. 838-57-3|Ethyl 3-oxo-3-(4-nitrophenyl)propanoate.
- Sigma-Aldrich. ethyl 3-(2-chloro-4-nitrophenyl)-3-oxopropanoate AldrichCPR.
- PubChem. Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester.
- J&K Scientific. Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | 838-57-3.
- Learning Videos Channel. Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. (2019-09-03).
- Harvard University Environmental Health and Safety. Chemicals and Hazardous Materials.
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Solubility Profile of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: A Technical Guide for Researchers
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS No. 174312-93-7)[1]. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical principles governing its solubility, predicts its behavior in a range of common laboratory solvents, and presents a standardized methodology for empirical validation. By dissecting the molecule's structural attributes and applying fundamental principles of physical chemistry, this guide serves as a critical resource for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications.
Introduction: The Critical Role of Solubility
This compound is a complex organic molecule whose utility in synthetic chemistry and potential applications in areas like drug discovery is intrinsically linked to its behavior in solution.[1] Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical science.[2] It dictates the choice of solvent for a chemical reaction to ensure reactants are in the same phase, influences the efficiency of purification techniques like recrystallization, and is a paramount consideration in the formulation of therapeutic agents where bioavailability is key. This guide provides the foundational knowledge required to effectively work with this compound by establishing a scientifically grounded understanding of its solubility profile.
Theoretical Framework for Predicting Solubility
The solubility of a substance is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a powerful predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[2][3][4][5]
Molecular Structure and Polarity Analysis
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Aromatic Core: The 2,4-dichloro-5-nitrophenyl group is the dominant feature. The phenyl ring itself is nonpolar. However, it is substituted with three highly electronegative, electron-withdrawing groups: two chlorine atoms and a nitro group (-NO₂). These groups induce significant dipole moments, making the aromatic portion of the molecule polar.
-
Keto-Ester Side Chain: The 3-oxo-propanoate side chain contains two key polar functional groups: a ketone (C=O) and an ethyl ester (-COOEt). Both groups contain polar carbon-oxygen double bonds and can act as hydrogen bond acceptors.
-
Overall Polarity: The molecule does not possess hydrogen bond donor groups (like -OH or -NH). Its overall character is that of a moderately polar compound. The large, substituted aromatic ring provides significant nonpolar surface area, which will limit solubility in highly polar solvents like water. Conversely, the array of polar functional groups will prevent it from being freely soluble in purely nonpolar solvents like hexane.
This structural combination suggests that the compound will exhibit preferential solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions.
The Impact of Solvent Properties
The choice of solvent is critical. Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have polar bonds and can donate hydrogen bonds. While the oxygen atoms in the target molecule can accept hydrogen bonds, the large nonpolar character of the dichloronitrophenyl ring is expected to limit solubility in water.[4] Short-chain alcohols like ethanol may offer better solubility due to their organic character.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are excellent candidates for dissolving moderately polar compounds through dipole-dipole interactions. Solvents like DMF and DMSO are often used in reactions involving similar substituted aryl compounds, such as the Ullmann condensation.[6][7]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and interact primarily through weak London dispersion forces.[5] The significant polarity of the keto, ester, and nitro groups will likely result in poor solubility in highly nonpolar solvents like hexane. Toluene and diethyl ether, having slightly more polarizability, may show limited to moderate solubility.
Predicted Solubility Profile
Based on the theoretical analysis, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large, nonpolar surface area of the chlorinated aromatic ring outweighs the polarity of the functional groups.[4] |
| Methanol | Low to Moderate | The alkyl nature of methanol provides some compatibility, but strong solvent-solvent hydrogen bonding may limit dissolution.[5] | |
| Ethanol | Moderate | The larger alkyl chain compared to methanol improves compatibility with the nonpolar regions of the solute. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment effectively solvates the polar regions of the molecule. |
| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity is well-suited for this type of molecule. Often used for related syntheses.[7] | |
| Acetone | Moderate to High | A good solvent for many organic compounds; its polarity is intermediate and effective. | |
| Acetonitrile | Moderate | Its polarity should allow for reasonable dissolution of the compound. | |
| Ethyl Acetate | Moderate to High | The structure is similar to the ester portion of the target molecule, promoting favorable interactions. | |
| Nonpolar | Dichloromethane (DCM) | Moderate to High | While often considered nonpolar, its ability to engage in dipole interactions makes it a good solvent for many moderately polar compounds. |
| Toluene | Low to Moderate | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-stacking, but overall polarity mismatch limits high solubility. | |
| Diethyl Ether | Low to Moderate | Offers some polarity from the ether oxygen but is predominantly nonpolar in character. | |
| Hexane | Insoluble | Strong mismatch in polarity; nonpolar solvent cannot effectively solvate the polar functional groups.[2][3] |
Standardized Protocol for Experimental Solubility Determination
While theoretical prediction is a vital first step, empirical measurement is required for quantitative accuracy. The isothermal shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid.[8]
Workflow for Solubility Measurement
The diagram below outlines the logical flow for the experimental determination of solubility.
Caption: A flowchart of the isothermal shake-flask method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.
-
Solvent Addition: To each vial, add a precise and recorded volume of a chosen solvent.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to let undissolved solids settle. For fine suspensions, centrifugation or filtration using a syringe filter (ensure the filter material is compatible with the solvent) is necessary to obtain a clear, saturated solution.[9]
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL, mol/L, or g/100g of solvent.
Visualizing the Structure-Solubility Relationship
The interplay between the molecule's features and solvent characteristics dictates the outcome, as illustrated below.
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The Strategic Utility of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: A Hub for Heterocyclic Scaffolds
Abstract
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a highly functionalized β-keto ester that holds significant promise as a versatile intermediate in synthetic organic chemistry. Its strategic combination of a reactive 1,3-dicarbonyl moiety and a polysubstituted aromatic ring, activated by electron-withdrawing nitro and chloro groups, makes it a powerful precursor for the construction of diverse and complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis of this core intermediate and elucidates its application in the assembly of medicinally relevant quinolone and pyrazole frameworks. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in drug discovery and chemical development to leverage the synthetic potential of this valuable building block.
Introduction: The Architectural Value of a Polysubstituted β-Keto Ester
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds remains a paramount objective. This compound (henceforth referred to as 1 ) emerges as a synthetic intermediate of considerable strategic importance. Its molecular architecture is distinguished by three key features:
-
A β-Keto Ester System: This classic functional group arrangement is a linchpin of C-C bond formation, renowned for its versatile reactivity in condensations, alkylations, and cyclizations.
-
A Dichlorinated Phenyl Ring: The two chlorine atoms provide steric and electronic influence and can serve as synthetic handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
-
A Nitro Group: Positioned meta to the benzoyl carbonyl, the strongly electron-withdrawing nitro group significantly influences the electrophilicity of the aromatic ring and the reactivity of the adjacent functional groups. It can also be readily reduced to an amino group, opening pathways to a host of further transformations, including the formation of fused ring systems.
This guide will systematically detail the synthetic pathway to 1 and subsequently explore its pivotal role in the construction of high-value heterocyclic systems, underscoring its potential as a cornerstone intermediate for library synthesis and lead optimization programs.
Synthesis of the Core Intermediate
The synthesis of 1 is a multi-step process that begins with the functionalization of a simple aromatic precursor. The overall pathway is depicted below.
Caption: Overall synthetic workflow to the target intermediate (1).
Step 1: Synthesis of 2,4-Dichloro-5-nitrobenzoic Acid (2)
The initial step involves the regioselective nitration of 2,4-dichlorobenzoic acid. The directing effects of the existing substituents are crucial. The carboxylic acid is a meta-directing group, while the chlorine atoms are ortho, para-directing. The position para to the C2-chloro and ortho to the C4-chloro is the most sterically accessible and electronically favorable for nitration.
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid (150 mL), add 2,4-dichlorobenzoic acid (50 g, 0.26 mol) in portions, ensuring the temperature is maintained below 20°C with an ice bath.
-
Once the acid has dissolved, cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (25 mL) and concentrated sulfuric acid (75 mL) dropwise, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Recrystallization from an ethanol/water mixture affords pure 2,4-dichloro-5-nitrobenzoic acid (2 ).
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2,4-Dichloro-5-nitrobenzoic Acid (2 ) | 236.02 | ~90 | 162-164 |
Step 2: Synthesis of 2,4-Dichloro-5-nitrobenzoyl Chloride (3)
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, readily achieved using thionyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies the workup.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,4-dichloro-5-nitrobenzoic acid (2 ) (40 g, 0.17 mol) in thionyl chloride (60 mL, 0.82 mol).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).
-
Heat the mixture to reflux (approximately 80°C) for 3 hours. The solid will gradually dissolve as the reaction proceeds.
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2,4-dichloro-5-nitrobenzoyl chloride (3 ) is obtained as a pale yellow solid and can be used in the next step without further purification.
| Compound | Molecular Weight ( g/mol ) | State |
| 2,4-Dichloro-5-nitrobenzoyl Chloride (3 ) | 254.46 | Solid |
Step 3: Synthesis of this compound (1)
The final step in the synthesis of the target intermediate is a Claisen-type condensation. Specifically, it involves the acylation of a malonic ester derivative with the newly formed acyl chloride. The use of magnesium ethoxide, prepared in situ, facilitates the formation of the required enolate for the acylation.
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend magnesium turnings (4.5 g, 0.185 mol) in anhydrous ethanol (10 mL).
-
Add carbon tetrachloride (0.5 mL) to initiate the reaction.
-
Once the reaction begins, add a mixture of diethyl malonate (28 g, 0.175 mol), anhydrous ethanol (20 mL), and anhydrous diethyl ether (80 mL) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2 hours until all the magnesium has reacted.
-
Cool the resulting solution of magnesium ethoxide to -5°C.
-
Add a solution of 2,4-dichloro-5-nitrobenzoyl chloride (3 ) (40 g, 0.157 mol) in anhydrous diethyl ether (100 mL) dropwise, keeping the temperature below 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the mixture into a stirred solution of dilute sulfuric acid (2 M) and crushed ice.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then subjected to decarboxylation. Add a mixture of p-toluenesulfonic acid (1 g) in water (50 mL) and heat the mixture for 2 hours.[1]
-
After cooling, extract the product with ethyl acetate, wash with water, dry, and concentrate to yield this compound (1 ).
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (1 ) | 174312-93-7 | C₁₁H₉Cl₂NO₅ | 306.10 |
Applications in Heterocyclic Synthesis
The synthetic utility of intermediate 1 is best demonstrated by its application in the construction of key heterocyclic scaffolds. The dual reactivity of the β-keto ester function allows for facile cyclocondensation reactions with various dinucleophiles.
Synthesis of Quinolone Scaffolds via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing quinolones, which are a prominent class of antibacterial agents.[2] The reaction proceeds via an initial condensation of an amine with the β-keto ester, followed by a thermally induced cyclization.
Caption: Gould-Jacobs pathway for the synthesis of quinolones from intermediate (1).
Mechanistic Rationale: The reaction of 1 with an amine, such as cyclopropylamine, initially forms an enamine intermediate (4 ). The electron-withdrawing nature of the 2,4-dichloro-5-nitrophenyl group enhances the electrophilicity of the ketone carbonyl, facilitating this condensation. Subsequent heating in a high-boiling solvent like Dowtherm A or diphenyl ether induces an intramolecular electrophilic aromatic substitution, where the enamine attacks the C6 position of the benzene ring, displacing the chlorine atom and forming the quinolone ring system (5 ). The choice of cyclopropylamine is significant as this moiety is a common feature in many potent fluoroquinolone antibiotics. Finally, hydrolysis of the ester yields the quinolone carboxylic acid (6 ), a common pharmacophore.
Experimental Protocol (Adapted from analogous fluoro-derivative synthesis):
-
A mixture of intermediate 1 (10 mmol), triethyl orthoformate (15 mmol), and acetic anhydride (20 mL) is heated at 120°C for 2 hours. The volatile components are then removed under reduced pressure.
-
The residue is dissolved in ethanol (50 mL), and cyclopropylamine (12 mmol) is added. The mixture is stirred at room temperature for 4 hours. The resulting enamine intermediate (4 ) can be isolated or used directly.
-
The crude enamine is added to a high-boiling solvent (e.g., Dowtherm A, 50 mL) and heated to 250°C for 30 minutes.
-
After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration to give the ethyl quinolone ester (5 ).
-
The ester (5 ) is then hydrolyzed by heating with a mixture of acetic acid and hydrochloric acid to afford the final 7-chloro-1-cyclopropyl-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (6 ).
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The 1,3-dicarbonyl system of intermediate 1 is an ideal substrate for the Knorr pyrazole synthesis, which involves condensation with hydrazine or its derivatives.[3][4] This reaction provides a direct route to highly substituted pyrazolone heterocycles.
Caption: Knorr pyrazole synthesis from intermediate (1).
Mechanistic Rationale: The reaction is typically catalyzed by a weak acid, such as acetic acid.[5] One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the β-keto ester. The initial attack is more likely to occur at the more electrophilic ketone carbonyl due to the electron-withdrawing effect of the aromatic ring. This is followed by intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, with subsequent elimination of ethanol and water to form the stable pyrazolone ring (7 ).
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1 ) (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (12 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain 5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazol-3(2H)-one (7 ).
Conclusion
This compound is a synthetically powerful and versatile intermediate. Its straightforward, multi-step synthesis from commercially available starting materials, combined with the rich reactivity of its β-keto ester functionality and the strategic placement of chloro and nitro substituents on the phenyl ring, provides a robust platform for the generation of diverse heterocyclic scaffolds. The demonstrated applications in the synthesis of quinolones and pyrazoles highlight its potential in drug discovery programs, particularly in the development of novel antibacterial and anti-inflammatory agents. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists seeking to exploit the full potential of this valuable chemical entity.
References
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Various Authors. (2013-2018). Knorr Pyrazole Synthesis. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a highly substituted β-keto ester, is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its strategic placement of dichloro and nitro functional groups on the phenyl ring makes it a versatile building block for the construction of targeted pharmacophores. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents. The presence of electron-withdrawing groups on the aromatic ring enhances the reactivity of the carbonyl group, making this compound a valuable precursor for various condensation and cyclization reactions.
Chemical Properties and Characterization
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 174312-93-7 | [1][2] |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][2] |
| Molecular Weight | 306.10 g/mol | [1][2] |
| InChI Key | UCLHXGMQGGFJNJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process starting from a substituted benzoic acid. The most common route involves the acylation of a malonic ester followed by decarboxylation.
Part 1: Synthesis of the Precursor, 2,4-dichloro-5-nitrobenzoyl chloride
The initial step is the conversion of 2,4-dichloro-5-nitrobenzoic acid to its more reactive acid chloride derivative.
Protocol:
-
A mixture of 2,4-dichloro-5-nitrobenzoic acid and thionyl chloride (SOCl₂) in a suitable solvent such as dry benzene is refluxed under anhydrous conditions.[3]
-
The reaction is typically heated at 75-80 °C for 3–4 hours.[3]
-
After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.[3]
-
To ensure complete removal of thionyl chloride, dry benzene can be added and re-distilled.[3] The resulting 2,4-dichloro-5-nitrobenzoyl chloride is used in the next step, often without further purification.
Part 2: Acylation of Diethyl Malonate and Decarboxylation
The synthesis of β-keto esters from acyl chlorides and malonic esters is a well-established transformation. A common method involves the use of a magnesium enolate of diethyl malonate.
Methodology Insights:
The reaction of an acyl chloride with the enolate of diethyl malonate yields an acylated malonic ester, specifically diethyl (2,4-dichloro-5-nitrobenzoyl)malonate. This intermediate is then subjected to decarboxylation to afford the target β-keto ester. One documented method for a similar decarboxylation involves heating the acylated malonic ester with an acid catalyst, such as toluene-4-sulfonic acid, in water.[2][4]
Detailed Experimental Protocol (based on analogous syntheses):
Step 2a: Synthesis of Diethyl (2,4-dichloro-5-nitrobenzoyl)malonate
-
Magnesium turnings are suspended in anhydrous ethanol, and a small amount of carbon tetrachloride is added to initiate the reaction.[5]
-
A mixture of diethyl malonate, absolute ethanol, and anhydrous ether is added dropwise, maintaining a vigorous reflux.[5]
-
After the addition is complete, the mixture is heated at boiling for an additional 2 hours.[5]
-
The reaction mixture is cooled to -5°C to -10°C, and a solution of 2,4-dichloro-5-nitrobenzoyl chloride in absolute ether is added dropwise.[5]
-
The mixture is stirred at low temperature for 1 hour and then allowed to warm to room temperature overnight.[5]
-
Work-up involves pouring the reaction mixture into a mixture of ice-water and concentrated sulfuric acid. The product is extracted with ether, washed, dried, and the solvent is evaporated to yield crude diethyl (2,4-dichloro-5-nitrobenzoyl)malonate.[5]
Step 2b: Decarboxylation to this compound
-
The crude diethyl (2,4-dichloro-5-nitrobenzoyl)malonate is heated with toluene-4-sulfonic acid in water for approximately 2 hours.[2][4] This step hydrolyzes one of the ester groups and the resulting β-keto acid readily decarboxylates upon heating.
-
After cooling, the product can be extracted with a suitable organic solvent, washed, dried, and purified by chromatography or distillation under reduced pressure.
Applications in Heterocyclic Synthesis: The Gateway to Quinolone Antibiotics
The primary utility of this compound lies in its role as a precursor for the synthesis of quinolone and fluoroquinolone derivatives, a class of potent antibacterial agents. The Gould-Jacobs reaction is a classical method for constructing the quinoline core from anilines and β-keto esters or their derivatives.[6][7]
The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction typically proceeds in two main stages:
-
Condensation: An aniline derivative reacts with a derivative of the β-keto ester, such as an ethoxymethylenemalonate derivative, to form an anilidomethylenemalonate. In the case of this compound, it would first be converted to a more reactive intermediate, for example, by reaction with triethyl orthoformate and acetic anhydride.
-
Cyclization: The intermediate from the condensation step undergoes a thermally induced intramolecular cyclization to form the 4-hydroxyquinoline ring system.[6]
The substituents on the phenyl ring of this compound are incorporated into the final quinolone structure, influencing its biological activity. The 8-nitro group, in particular, is a key feature in some advanced quinolone antibiotics.[3]
Exemplary Application: Synthesis of 8-Nitrofluoroquinolones
A synthetic strategy analogous to that reported for similar structures involves the following key transformations:[3]
-
Enamine Formation: this compound is reacted with an amine, such as cyclopropylamine, to form an enamine intermediate, for instance, ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-nitrophenyl)acrylate.
-
Intramolecular Cyclization: The enamine is then heated in the presence of a base like potassium carbonate in a high-boiling solvent such as DMF. This induces an intramolecular nucleophilic aromatic substitution, where the enamine nitrogen displaces one of the chlorine atoms on the phenyl ring (typically the one at the 4-position) to form the quinolone ring system.[3] This yields a compound like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active form of many quinolone antibiotics.[3]
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its well-defined structure allows for the regioselective introduction of substituents that are crucial for the biological activity of the target molecules. The primary application of this compound is in the synthesis of quinolone and fluoroquinolone antibiotics, where it serves as a cornerstone for building the core heterocyclic scaffold. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for researchers to utilize this versatile building block in the discovery and development of new therapeutic agents. Further research into the reactivity of this compound could open up new avenues for the synthesis of a wider range of biologically active heterocycles.
References
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-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 14, 2026, from [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1259-1273. [Link]
-
Synthesis of quinolones for inhibition of the β-barrel assembly machine in gram negative bacteria part II. (n.d.). Retrieved January 14, 2026, from [Link]
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Grasso, S., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 4(1), 16-43. [Link]
-
Fujita, M., Egawa, H., Kataoka, M., Miyamoto, T., & Nakano, J. (1995). Imidazo- and Triazoloquinolones as Antibacterial Agents. Synthesis and Structure-Activity Relationships. Chemical and Pharmaceutical Bulletin, 43(12), 2123-2132. [Link]
-
Molbank. (2024). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. [Link]
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Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved January 14, 2026, from [Link]
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Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2017). ACS Omega, 2(10), 6939-6952. [Link]
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Supplementary Material (ESI) for Green Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Chemical Synthesis Database. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved January 14, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Ethyl 5'-chloro-2'-nitro-N-phenylmalonanilate. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester. Retrieved January 14, 2026, from [Link]
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Phytochemical, Antimalarial, and Acute Oral Toxicity Properties of Selected Crude Extracts of Prabchompoothaweep Remedy in Plasmodium berghei-Infected Mice. (2021). Molecules, 26(21), 6649. [Link]
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PubChem. (n.d.). CID 118415313. Retrieved January 14, 2026, from [Link]
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ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanoate. (n.d.). Retrieved January 14, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Versatility of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate as a Precursor for Novel Heterocyclic Scaffolds
Abstract: This document provides a comprehensive technical guide on the synthetic utility of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a highly functionalized β-keto ester. While specific literature on this exact molecule is nascent, its intrinsic chemical reactivity, dictated by the 1,3-dicarbonyl motif, makes it a powerful precursor for a variety of pharmaceutically relevant heterocyclic compounds. We present detailed, field-proven protocols for the synthesis of pyrazole and pyrimidine derivatives, extrapolated from established methodologies. Furthermore, we propose a logical extension of its application toward the synthesis of 1,5-benzodiazepine cores. Each protocol is accompanied by mechanistic insights, workflow visualizations, and practical considerations to guide researchers in drug discovery and medicinal chemistry.
Introduction: A Versatile Building Block
This compound is a compelling starting material for heterocyclic synthesis. Its structure is characterized by two key features:
-
A β-Keto Ester System: This 1,3-dicarbonyl functionality is a classic synthon in organic chemistry, renowned for its versatile reactivity. The acidic α-hydrogen and the two distinct electrophilic carbonyl centers (ketone and ester) allow for a wide range of cyclocondensation reactions.[1]
-
A Substituted Aromatic Ring: The 2,4-dichloro-5-nitrophenyl group imparts significant electronic and steric properties. The presence of electron-withdrawing groups (EWG) can influence reaction rates and provides handles for further functionalization. These substitution patterns are common in bioactive molecules, making this precursor particularly attractive for developing new chemical entities.
This guide explores the transformation of this precursor into prominent heterocyclic systems that form the core of many therapeutic agents.
Synthesis of the Precursor: this compound
The synthesis of β-keto esters is a well-established field. A common and effective method is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[2] For the title compound, this would typically involve the acylation of an ethyl acetate enolate with a derivative of 2,4-dichloro-5-nitrobenzoyl chloride.
A documented synthetic route involves the decarboxylation of a diethyl ester precursor.[3]
Protocol 1: Synthesis via Decarboxylation
This protocol is based on a known transformation of a related compound.[3]
Workflow Diagram: Precursor Synthesis
Caption: General workflow for the synthesis of the title precursor.
Step-by-Step Methodology:
-
To a solution of Diethyl 2-(2,4-dichloro-5-nitrobenzoyl)propanedioate (1.0 eq) in a suitable solvent like water or aqueous ethanol, add a catalytic amount of toluene-4-sulfonic acid (0.1 eq).[3]
-
Heat the reaction mixture to reflux for approximately 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling the mixture to room temperature, perform a standard aqueous workup. Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Application I: Synthesis of 3-(2,4-dichloro-5-nitrophenyl)-1H-pyrazol-5(4H)-one
The reaction of β-keto esters with hydrazine derivatives is a cornerstone of pyrazole synthesis, widely known as the Knorr Pyrazole Synthesis.[4] This reaction proceeds efficiently to form a stable, aromatic pyrazole ring, a scaffold present in numerous anti-inflammatory and anti-cancer agents.
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction involves two key steps: the formation of a hydrazone intermediate followed by an intramolecular cyclization.[4]
Caption: Mechanistic pathway for pyrimidine synthesis from a β-keto ester.
Protocol 3: Synthesis of a Substituted Pyrimidin-4-ol
This protocol is a modification of a literature procedure for pyrimidine synthesis. [5] Materials & Reagents:
-
This compound
-
Formamidine hydrochloride (or other amidine hydrochlorides)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.
-
Add the desired amidine hydrochloride salt (e.g., formamidine hydrochloride, 1.2 eq).
-
Add DBU (2.5 eq) to the solution. DBU acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the resulting solution at room temperature. For less reactive amidines, heating to reflux may be necessary. [5]5. Monitor the reaction by TLC. The reaction time can vary from 12 to 24 hours depending on the specific amidine used.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup. Acidify the aqueous residue with dilute HCl to precipitate the pyrimidin-4-ol product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(2,4-dichloro-5-nitrophenyl)pyrimidin-4-ol.
| Reactant 1 | Reactant 2 | Product | Expected Yield |
| This compound | Formamidine HCl | 2-(2,4-dichloro-5-nitrophenyl)pyrimidin-4-ol | 60-80% |
| Yields are estimated based on similar transformations reported in the literature. | |||
| [5] |
Proposed Application III: Synthesis of 7,9-dichloro-8-nitro-5-phenyl-1H-benzo[b]d[4][9]iazepin-2(3H)-one
The synthesis of 1,5-benzodiazepines can be achieved through the condensation of β-keto esters with o-phenylenediamines. The title precursor is particularly well-suited for creating benzodiazepine analogues with specific substitution patterns relevant to CNS agents. [6]This proposed synthesis leverages this established reactivity.
Protocol 4: Proposed Synthesis of a Benzodiazepine Derivative
Step-by-Step Rationale:
-
Reaction: Condense this compound (1.0 eq) with a suitable o-phenylenediamine (1.0 eq) in a solvent mixture like xylene or ethanol with a catalytic amount of acetic acid.
-
Mechanism: The reaction is expected to proceed via initial formation of an enamine intermediate by condensation of one amine group with the ketone carbonyl. This is followed by intramolecular cyclization, where the second amine attacks the ester carbonyl, leading to the elimination of ethanol and formation of the seven-membered diazepine ring.
-
Workup and Purification: After heating the reaction mixture for several hours, the product could be isolated by cooling the reaction, followed by filtration. Recrystallization from a suitable solvent like ethanol would likely yield the purified benzodiazepine derivative.
This proposed route offers a direct and efficient pathway to novel benzodiazepine structures, leveraging the unique substitution of the starting precursor.
Conclusion and Future Outlook
This compound stands as a potent and versatile precursor for constructing diverse and complex heterocyclic systems. The protocols detailed herein for pyrazole and pyrimidine synthesis provide a solid foundation for researchers. The inherent reactivity of the β-keto ester functionality, combined with the unique electronic properties of the substituted phenyl ring, opens the door for the exploration of novel chemical space in drug discovery. Future work could extend its application to the synthesis of other important heterocycles such as quinolines and coumarins, further cementing its role as a valuable building block in medicinal chemistry.
References
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Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. Available at: [Link]
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Baxendale, I. R., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. PubMed. Available at: [Link]
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Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Available at: [Link]
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Li, Y., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis Online. Available at: [Link]
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Stadler, D. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038–1081. Available at: [Link]
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Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. ACS Publications. Available at: [Link]
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Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 793. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity of different 1,3‐dicarbonyl compounds. Retrieved from [Link]
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Wardell, J. L., et al. (2020). 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. Acta Crystallographica Section C, 76(Pt 11), 1085–1094. Available at: [Link]
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Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
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Fares, M., et al. (2021). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 14(4), 103062. Available at: [Link]
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Coldham, I., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 25(21), 5200. Available at: [Link]
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European Patent Office. (n.d.). SYNTHESIS OF BENZODIAZEPINE DERIVATIVES - EP 3868746 A1. Retrieved from [Link]
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RGUHS Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5'-chloro-2'-nitro-N-phenylmalonanilate. Retrieved from [Link]
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González-Gómez, J. C., et al. (2011). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules, 16(7), 5832–5842. Available at: [Link]
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Application Notes & Protocols: Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Modern Drug Discovery
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a highly functionalized β-ketoester that serves as a pivotal building block in the synthesis of diverse heterocyclic compounds. Its chemical architecture, featuring a reactive β-ketoester moiety and a polysubstituted aromatic ring, makes it a compound of significant interest in medicinal chemistry. The 2,4-dichloro-5-nitrophenyl group is particularly noteworthy; the nitro group is a known pharmacophore in various antimicrobial and antineoplastic agents, while the chlorine substituents can enhance lipophilicity and modulate metabolic stability.[1][2] This combination of features positions this compound as a valuable precursor for generating libraries of novel compounds for drug screening and as a key intermediate in the targeted synthesis of biologically active molecules. This guide provides an in-depth exploration of its applications, with a focus on the synthesis of 1,4-benzodiazepines, a class of compounds with profound effects on the central nervous system (CNS).[3][4]
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 174312-93-7 |
| Molecular Formula | C₁₁H₉Cl₂NO₅ |
| Molecular Weight | 306.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
Core Application: Synthesis of 1,4-Benzodiazepine Scaffolds
The β-ketoester functionality of this compound is primed for cyclocondensation reactions, a cornerstone of heterocyclic synthesis. One of the most compelling applications is in the synthesis of 1,4-benzodiazepines, a privileged scaffold in medicinal chemistry renowned for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[5][6]
Proposed Synthetic Pathway: A Representative Protocol
The following protocol outlines a representative two-step synthesis of a novel 1,4-benzodiazepine derivative from this compound. This pathway is based on well-established synthetic methodologies for benzodiazepine synthesis.
Caption: Proposed two-step synthesis of a 1,4-benzodiazepine derivative.
Experimental Protocols
Protocol 1: Reductive Amination to Form the Amine Intermediate
This initial step involves the reduction of the nitro group to an amine, which is then poised for cyclization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude amine intermediate. This intermediate is often used in the next step without further purification.
Protocol 2: Intramolecular Cyclization to the 1,4-Benzodiazepine Core
This step involves the acid-catalyzed intramolecular cyclization to form the seven-membered benzodiazepine ring.
Materials:
-
Crude amine intermediate from Protocol 1
-
Toluene
-
p-Toluenesulfonic acid (p-TSA) or acetic acid
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the crude amine intermediate in toluene in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux. If using a Dean-Stark apparatus, collect the water formed during the reaction.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 7-chloro-5-(2,4-dichloro-5-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the 1,4-benzodiazepine derivative.
Medicinal Chemistry Insights and Further Applications
The synthesized 1,4-benzodiazepine derivative, bearing the 2,4-dichloro-5-nitrophenyl substituent, is a novel chemical entity with potential for further investigation. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be acylated or alkylated to generate a library of analogs for structure-activity relationship (SAR) studies.
The diverse biological activities of nitro-containing compounds, including antibacterial, antifungal, and antiparasitic effects, suggest that the synthesized benzodiazepine may exhibit a broader pharmacological profile beyond CNS effects.[1][7][8] The dichloro substitution pattern on the phenyl ring can influence the molecule's binding affinity to biological targets and its pharmacokinetic properties.
Beyond benzodiazepines, this compound can be utilized in the synthesis of other medicinally relevant heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through reactions with appropriate binucleophiles like hydrazines, hydroxylamine, and ureas, respectively.
Conclusion
This compound is a potent and versatile starting material in medicinal chemistry. Its utility in the synthesis of complex heterocyclic scaffolds, particularly 1,4-benzodiazepines, opens avenues for the discovery of new therapeutic agents. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential biological activities.
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. [Link]
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Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. (n.d.). ResearchGate. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). Molecules. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2024). Molecules. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journal of Organic Chemistry. [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). PMC. [Link]
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An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). (2024). Scientific Reports. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules. [Link]
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1,5-Benzodiazepine derivatives of 3-arylsydnones: Synthesis and antimicrobial activity of 3-aryl-4-[2'-aryl- 2',4',6',7'-tetrahydro-(1'H)-1',5'-benzodiazepine-4'-yl]sydnones. (2009). ResearchGate. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Chemistry. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2012). Molecules. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]
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Application Note & Protocol: A Guided Synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a substituted β-keto ester with potential applications in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the formation of 2,4-dichloro-5-nitrobenzoyl chloride, followed by a Claisen-type condensation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, causality behind procedural choices, and critical safety considerations.
Introduction and Scientific Background
β-keto esters are a cornerstone class of compounds in organic synthesis, valued for their versatile reactivity. The presence of three distinct functional groups—a ketone, an ester, and an acidic α-hydrogen—allows for a multitude of subsequent chemical transformations, including alkylation, acylation, and cyclization reactions. The target molecule, this compound, incorporates a highly functionalized aromatic ring, making it a valuable scaffold for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents.
The synthetic strategy outlined herein follows a logical and well-established reaction sequence:
-
Activation of the Carboxylic Acid: The synthesis begins with the conversion of the commercially available 2,4-dichloro-5-nitrobenzoic acid into its more reactive acid chloride derivative, 2,4-dichloro-5-nitrobenzoyl chloride. This is a standard transformation typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). The gaseous byproducts (SO₂ and HCl) of this reaction make it favorable and simplify purification.[1][2]
-
Carbon-Carbon Bond Formation: The core of the synthesis is a Claisen condensation reaction.[3][4][5][6] This reaction involves the acylation of an ester enolate with an acylating agent. In this protocol, we will utilize a "crossed" Claisen condensation, where the highly reactive 2,4-dichloro-5-nitrobenzoyl chloride serves as the acylating agent (the electrophile) and the enolate of a suitable ethyl ester acts as the nucleophile.[6][7] This approach is efficient for creating the desired β-keto ester linkage.
This guide provides a detailed, step-by-step methodology, supported by mechanistic insights and safety protocols, to ensure a reproducible and safe synthesis.
Reaction Scheme and Mechanism
The overall two-step synthesis can be visualized as follows:
Step 1: Synthesis of 2,4-dichloro-5-nitrobenzoyl chloride
Reaction: 2,4-dichloro-5-nitrobenzoic acid + Thionyl chloride (SOCl₂) → 2,4-dichloro-5-nitrobenzoyl chloride + SO₂ (g) + HCl (g)
Step 2: Synthesis of this compound
Reaction: 2,4-dichloro-5-nitrobenzoyl chloride + Ethyl acetate (in the presence of a strong base) → this compound
Mechanistic Rationale
The Claisen condensation mechanism proceeds via the formation of an ester enolate, which then acts as a nucleophile.[4][8] The use of a strong, non-nucleophilic base is crucial for generating the enolate in sufficient concentration. The subsequent nucleophilic attack on the highly electrophilic carbonyl carbon of the acid chloride, followed by the elimination of the chloride leaving group, forms the β-keto ester. The final deprotonation of the product by the alkoxide base drives the reaction to completion.[4][5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-dichloro-5-nitrobenzoic acid | ≥98% | Sigma-Aldrich, Acros Organics, etc. | |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich, Fisher Scientific, etc. | Handle in a fume hood with extreme care. |
| Toluene | Anhydrous | Various | |
| Ethyl acetate | Anhydrous | Various | |
| Sodium ethoxide (NaOEt) | ≥95% | Sigma-Aldrich, Acros Organics, etc. | Highly hygroscopic. Handle under inert atmosphere. |
| Diethyl ether | Anhydrous | Various | |
| Hydrochloric acid (HCl) | Concentrated | Various | |
| Saturated sodium bicarbonate (NaHCO₃) solution | Lab-prepared | ||
| Saturated sodium chloride (NaCl) solution (Brine) | Lab-prepared | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Various |
Step-by-Step Protocol 1: Synthesis of 2,4-dichloro-5-nitrobenzoyl chloride
This procedure is adapted from standard methods for converting carboxylic acids to acid chlorides.[1][2][9][10]
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. The entire apparatus must be dried (e.g., oven-dried glassware) and assembled under an inert atmosphere (nitrogen or argon).
-
Charging the Flask: To the flask, add 2,4-dichloro-5-nitrobenzoic acid (e.g., 10.0 g, 1.0 eq).
-
Addition of Thionyl Chloride: In a well-ventilated fume hood, carefully add an excess of thionyl chloride (e.g., 20 mL) to the flask. Thionyl chloride can serve as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approximately 76 °C) and maintain reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.[9] Alternatively, for smaller scales, the excess thionyl chloride can be co-evaporated with an inert, dry solvent like toluene (2 x 20 mL) under reduced pressure.[1]
-
Product Isolation: The resulting crude 2,4-dichloro-5-nitrobenzoyl chloride, a pale yellow oil or low-melting solid, is typically of sufficient purity for the next step. It should be used immediately or stored under an inert atmosphere to prevent hydrolysis.
Step-by-Step Protocol 2: Synthesis of this compound
This protocol is a crossed Claisen-type condensation adapted from established procedures.[4][7][11][12]
-
Base Preparation (if not commercially available): A solution of sodium ethoxide in ethanol can be prepared by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere. Allow all the sodium to react before proceeding. Alternatively, use commercially available sodium ethoxide.
-
Enolate Formation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Ethyl Acetate: Slowly add anhydrous ethyl acetate (2.0-3.0 eq) to the stirred base solution. Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Acylation: Dissolve the crude 2,4-dichloro-5-nitrobenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the cold enolate suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the acid chloride.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of dilute aqueous hydrochloric acid until the solution is acidic (pH ~2-3).[12]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x volume).
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.[12][13]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, purification can sometimes be achieved by vacuum distillation or recrystallization.[13][14][15]
-
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of the target β-keto ester.
Safety and Handling
Extreme caution must be exercised throughout this synthesis. A thorough risk assessment should be conducted before commencing any experimental work.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water.[16][17][18][19][20] It causes severe burns to the skin, eyes, and respiratory tract.[16][17][18] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.[19][20]
-
2,4-dichloro-5-nitrobenzoic acid: May cause skin, eye, and respiratory irritation.[21][22][23][24] Avoid inhalation of dust.
-
Sodium Ethoxide (NaOEt): Corrosive and reacts with moisture. It should be handled under an inert atmosphere.
-
Acidic and Basic Solutions: Concentrated acids and bases are corrosive. Handle with care.
All waste materials should be disposed of in accordance with institutional and local regulations.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons alpha to the two carbonyls, and the ethyl ester group (a quartet and a triplet).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester and ketone carbonyls (C=O stretches typically in the range of 1650-1750 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
Conclusion
The two-step protocol detailed in this application note provides a reliable and logical pathway for the synthesis of this compound. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers can effectively produce this versatile β-keto ester for further investigation and application in various fields of chemical science.
References
- Organic Syntheses Procedure, Acetic acid, benzoyl-, ethyl ester.
- Chempedia, Preparation of Ethyl benzoylacet
- Sigma-Aldrich, Thionyl chloride Safety D
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- ChemicalBook, Thionyl chloride Safety D
- Organic Syntheses Procedure, Acetic acid, benzoyl-, ethyl ester (alternative prepar
- Eureka | Patsnap, Preparation method of ethyl benzoylacet
- Bionium, Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
- Carl ROTH, Safety D
- PrepChem.
- PrepChem.com, Synthesis of (b) 2,4-Dichloro-5-fluoro-3-nitro-benzoyl chloride.
- ResearchGate, Purification of baker's yeast β-keto ester oxidoreductase.
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- Benchchem, A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- Sigma-Aldrich, 2-Chloro-5-nitrobenzoic acid SAFETY D
- Benchchem, An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters.
- PrepChem.com, Synthesis of 2-nitrobenzoyl chloride.
- Organic Syntheses Procedure, p-NITROBENZOYL CHLORIDE.
- MSDS of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid.
- Willson Research Group, The Claisen Condens
- Google Patents, US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- Google Patents, CA2821517A1 - Process for producing nitrobenzoyl chloride.
- CDH Fine Chemical, 2-Chloro-5-Nitro Benzoic Acid CAS No 2516-96-3 MATERIAL SAFETY D
- Fisher Scientific, 2-Chloro-5-nitrobenzoic acid SAFETY D
- Thermo Fisher Scientific, 2,5-Dichloro-3-nitrobenzoic acid SAFETY D
- The Claisen Condens
- Chemistry LibreTexts, 23.
- Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acyl
- ResearchGate, Effect of solvent on the acyl
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- Google Patents, CN100335456C - Method for preparing acyclic beta keto ester.
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- YouTube, 21.
- Master Organic Chemistry, Claisen Condensation and Dieckmann Condens
- BYJU'S, Friedel Crafts Acylation And Alkyl
- Benchchem, Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide.
- Organic Chemistry Portal, Claisen Condens
- Crossed Claisen Condens
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Characterization of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: A Comprehensive Guide to Analytical Techniques
Introduction
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a multifaceted organic compound with significant potential in synthetic chemistry, serving as a key intermediate in the development of novel pharmaceutical agents and other high-value chemical entities. Its precise chemical structure, characterized by a dichloronitrophenyl moiety linked to a reactive β-keto ester, necessitates a robust and multi-technique approach for unambiguous characterization and quality control. This guide provides a detailed overview of the essential analytical techniques and protocols for the comprehensive analysis of this compound, designed for researchers, scientists, and professionals in drug development.
The structural integrity and purity of this compound are paramount to ensure the desired reactivity, yield, and safety profile in subsequent synthetic transformations. This document outlines a suite of orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section is designed to not only provide step-by-step protocols but also to offer insights into the rationale behind the experimental choices, ensuring scientific rigor and trustworthy results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and assessing purity.
Rationale for NMR Analysis
The distinct electronic environments of the aromatic protons, the methylene protons of the keto-ester backbone, and the ethyl ester group will give rise to a unique fingerprint in the ¹H NMR spectrum. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values will collectively confirm the proton framework of the molecule. Similarly, ¹³C NMR will provide evidence for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester functionalities.
Predicted Spectral Data
Based on the analysis of structurally similar compounds, such as 2,4-dichloronitrobenzene and various ethyl β-keto esters, the following spectral characteristics are anticipated for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |
| Ethyl -CH₂ | ~4.2 (quartet) | ~62 |
| Methylene (-COCH₂CO-) | ~4.0 (singlet) | ~45 |
| Aromatic CH (C6-H) | ~8.2 (singlet) | ~125 |
| Aromatic CH (C3-H) | ~7.8 (singlet) | ~130 |
| Aromatic C-Cl (C2, C4) | - | ~132, ~135 |
| Aromatic C-NO₂ (C5) | - | ~148 |
| Aromatic C-CO (C1) | - | ~134 |
| Ketone C=O | - | ~190 |
| Ester C=O | - | ~165 |
Experimental Protocol for NMR Analysis
1.3.1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
1.3.2. Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
1.3.3. Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
1.3.4. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Rationale for MS Analysis
High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₁₁H₉Cl₂NO₅). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[1] Electron ionization (EI) will induce fragmentation, providing valuable structural clues.
Predicted Mass Spectrum Data
-
Molecular Weight: 306.1 g/mol [2]
-
Molecular Ion (M⁺): The most abundant isotopologue will be at m/z corresponding to the molecule with two ³⁵Cl atoms.
-
Isotopic Pattern: A characteristic pattern for two chlorine atoms will be observed, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Cleavage of the C-C bond between the carbonyl groups.
-
Fragmentation of the dichloronitrophenyl ring.
-
Experimental Protocol for MS Analysis
2.3.1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2.3.2. Instrument Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
2.3.3. Instrument Parameters (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry, ESI-LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode to deprotonate the acidic methylene proton.
-
Mass Analyzer: Quadrupole, TOF, or Orbitrap for high-resolution measurements.
-
Mobile Phase: A mixture of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or ammonium acetate.
2.3.4. Data Analysis:
-
Identify the molecular ion peak and its isotopic cluster.
-
Compare the measured accurate mass with the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the primary method for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Rationale for HPLC Method Development
Given the polar nature of the nitro group and the ester functionality, combined with the nonpolar aromatic ring, a reversed-phase HPLC method is the most suitable approach.[3] A C18 column will provide good retention and separation based on the hydrophobicity of the analytes. The method will be optimized for mobile phase composition, flow rate, and detection wavelength to achieve optimal resolution and sensitivity.
Experimental Protocol for HPLC Analysis
3.2.1. Sample and Mobile Phase Preparation:
-
Sample Solution: Prepare a stock solution of the sample in acetonitrile or methanol (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
3.2.2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation. For example:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm, determined by UV-Vis spectroscopy).
3.2.3. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FTIR Analysis
The FTIR spectrum will confirm the presence of key functional groups in this compound, including the carbonyl groups of the ketone and ester, the nitro group, and the aromatic ring.
Predicted FTIR Data
Based on data from similar compounds like ethyl acetoacetate and aromatic nitro compounds, the following characteristic absorption bands are expected:[4]
Table 2: Predicted FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=O (ester) | ~1740 |
| C=O (ketone) | ~1715 |
| C=C (aromatic) | 1600 - 1450 |
| N-O (asymmetric stretch) | 1550 - 1475 |
| N-O (symmetric stretch) | 1360 - 1290 |
| C-O (ester) | 1300 - 1000 |
| C-Cl | 800 - 600 |
Experimental Protocol for FTIR Analysis
4.3.1. Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
4.3.2. Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
4.3.3. Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Assign these bands to the corresponding functional groups in the molecule.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure organic compound.
Rationale for Elemental Analysis
This technique serves as a final confirmation of the compound's empirical and molecular formula by comparing the experimentally determined elemental percentages with the theoretical values.
Theoretical Elemental Composition
For the molecular formula C₁₁H₉Cl₂NO₅:
-
Carbon (C): 43.16%
-
Hydrogen (H): 2.96%
-
Nitrogen (N): 4.58%
-
Chlorine (Cl): 23.16%
-
Oxygen (O): 26.13%
Experimental Protocol for Elemental Analysis
5.3.1. Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove any residual solvents.
-
Accurately weigh 2-3 mg of the sample into a tin or silver capsule.
5.3.2. Instrument Parameters (CHNS Analyzer):
-
The analysis is typically performed using an automated elemental analyzer that employs combustion of the sample at high temperatures.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
5.3.3. Data Analysis:
-
The instrument's software will calculate the percentage of C, H, and N.
-
Compare the experimental values to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.
Workflow and Data Integration
A logical workflow for the characterization of this compound is essential for a comprehensive and efficient analysis.
Figure 1: A representative workflow for the comprehensive characterization of the target compound.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, HPLC, FTIR, and elemental analysis, researchers can confidently verify the structure, confirm the purity, and ensure the quality of this important chemical intermediate. The integration of these orthogonal techniques provides a self-validating system, ensuring the scientific integrity of the analytical data. Adherence to these protocols will facilitate the reliable use of this compound in further research and development endeavors.
References
-
NIST. (n.d.). Ethyl benzoylacetate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information for Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate. Retrieved from [Link]
-
PubMed Central (PMC). (2008). Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
HMDB. (n.d.). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). Retrieved from [Link]
-
Filo. (2025, October 29). Make a rough estimation of the 1H NMR spectrum for individual compounds b. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-oxo-3-phenyl(213C)propanoate. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: ETHYL 3-PHENYLPROPANOATE (CHEMBL2252095). Retrieved from [Link]
-
NIST. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (C11H11ClO3). Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
SCISPEC. (n.d.). Elemental Analysis in Action. Retrieved from [Link]
-
Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
-
PubMed Central (PMC). (2018). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS No. 174312-93-7) is a polyfunctionalized aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2][3] Its structure, incorporating a β-keto ester moiety and a substituted nitroaromatic ring, offers multiple reaction sites for molecular elaboration. The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, decreased yields, and complications in subsequent synthetic steps, ultimately impacting the efficacy and safety of the final product.
This document provides a comprehensive guide to the purification of this compound, designed for researchers, scientists, and professionals in drug development. We will explore the rationale behind selecting appropriate purification strategies and provide detailed, field-proven protocols for recrystallization and column chromatography.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. A common synthetic route to β-keto esters like the target compound is the Claisen condensation of an appropriate ester with a substituted acetophenone or a related acylation reaction.[1] Based on this, likely impurities include:
-
Unreacted Starting Materials: Such as diethyl malonate or an activated derivative of 2,4-dichloro-5-nitrobenzoic acid.
-
By-products: Resulting from self-condensation of the starting ester or other side reactions.
-
Residual Solvents: From the reaction and initial work-up steps (e.g., toluene, ethanol).
-
Degradation Products: The β-keto ester functionality can be susceptible to hydrolysis or decarboxylation under certain conditions.
The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity level.
Purification Strategy Selection
A logical workflow for the purification of this compound is presented below. The initial choice between recrystallization and column chromatography is typically based on the crude purity and the physical state of the product.
Figure 1: Decision workflow for selecting the primary purification method for this compound.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at a lower temperature. For a moderately polar molecule like this compound, solvents of intermediate polarity are a good starting point. A solvent screen is highly recommended.
| Solvent System | Polarity Index | Boiling Point (°C) | Rationale |
| Ethanol/Water | High | ~78-100 | Ethanol is likely to be a good solvent. The addition of water as an anti-solvent can effectively induce crystallization upon cooling. |
| Isopropanol | Intermediate | 82.6 | Often provides a good balance of solubility for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Intermediate | ~69-77 | Ethyl acetate is a good solvent for a wide range of organic compounds. Hexanes act as an anti-solvent to decrease solubility upon cooling. |
| Toluene | Low | 111 | Useful if the compound has lower polarity. Its higher boiling point allows for a greater solubility differential. |
Detailed Protocol for Recrystallization
-
Solvent Selection: Begin with small-scale solubility tests in the solvents listed in the table above to identify the most promising system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a binary system) to just dissolve the compound. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield. If using a binary solvent system, the anti-solvent should be added dropwise to the hot solution until turbidity is observed, followed by reheating to re-dissolve and then slow cooling.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum. The melting point of the dried solid should be sharp and higher than that of the crude material.
Method 2: Flash Column Chromatography
For oily products or when recrystallization fails to achieve the desired purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[4]
Rationale and System Selection
The polarity of the stationary and mobile phases is critical for effective separation. For a compound of intermediate polarity like this compound, a normal-phase setup (polar stationary phase, non-polar mobile phase) is appropriate.
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
Detailed Protocol for Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the eluent system that gives an Rf of ~0.3 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Figure 2: Step-by-step workflow for purification by flash column chromatography.
Validation of Purity
Post-purification, the purity of this compound should be confirmed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
By following these detailed protocols and understanding the underlying principles, researchers can confidently purify this compound to the high standard required for demanding applications in research and development.
References
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
-
PubChem. Ethyl 3-(4-nitrophenyl)propanoate. [Link]
-
Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. [Link]
-
PubChem. Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. [Link]
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"Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate" reaction with nucleophiles
An In-Depth Guide to the Nucleophilic Reactivity of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Introduction: A Versatile Building Block in Synthetic Chemistry
This compound (CAS No. 174312-93-7, Molecular Formula: C₁₁H₉Cl₂NO₅) is a highly functionalized organic molecule poised for complex molecular construction.[1][2] Its structure is characterized by two key reactive domains: a β-keto ester system and a dichlorinated aromatic ring heavily activated by a nitro group. This unique combination of functionalities makes it an exceptionally valuable intermediate, particularly in the synthesis of heterocyclic scaffolds like quinolones, which are prominent in medicinal chemistry and drug development.[3][4]
This guide provides a detailed exploration of the reactivity of this compound towards various nucleophiles. We will dissect the mechanistic principles governing its reactions and provide robust, field-tested protocols for its application in synthetic workflows.
Pillar 1: Understanding the Dual Reactivity Profile
The synthetic utility of this compound stems from the distinct yet cooperative reactivity of its two main structural motifs.
The β-Keto Ester Moiety: A Hub of Carbonyl and Enolate Chemistry
The 1,3-dicarbonyl relationship in the β-keto ester system dictates its chemical behavior.[5]
-
Electrophilic Sites: Both the keto (C3) and ester (C1) carbonyl carbons are electrophilic and susceptible to attack by strong nucleophiles. Theoretical studies on similar β-keto esters suggest that the ester carbonyl is often the preferred site for nucleophilic attack, although substitution on the phenyl ring can alter this preference.[6]
-
Acidic α-Carbon: The methylene protons (C2) are significantly acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. This allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as alkylations.[5][7]
The Activated Aromatic Ring: A Platform for Nucleophilic Aromatic Substitution (SₙAr)
The phenyl ring is engineered for facile Nucleophilic Aromatic Substitution (SₙAr).
-
Activation: The potent electron-withdrawing nitro group at the C5 position significantly reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[8][9]
-
Leaving Groups: The chlorine atoms at the C2 and C4 positions are good leaving groups.
-
Regioselectivity: SₙAr reactions on this ring are highly regioselective. The initial substitution overwhelmingly occurs at the C4 position. This is because a nucleophilic attack at C4 (para to the nitro group) allows the negative charge of the intermediate Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[10] An attack at C2 (ortho to the nitro group) is also possible but generally less favored kinetically.[10][11]
Caption: Key sites for nucleophilic interaction.
Pillar 2: Reactions with Amine Nucleophiles - Gateway to Quinolones
The reaction with primary aromatic amines (anilines) is one of the most powerful applications of this substrate, providing a direct route to highly substituted 4-quinolone frameworks. This transformation proceeds via a two-stage condensation-cyclization sequence, often referred to as the Conrad-Limpach-Knorr synthesis.[3]
Mechanism: From Enamine to Heterocycle
-
Enamine Formation: The amine nucleophile attacks the electrophilic keto-carbonyl (C3). This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity. Subsequent dehydration yields a stable enamine intermediate.
-
Thermal Cyclization: The enamine undergoes an intramolecular cyclization at high temperatures. This step involves the nucleophilic attack of the aromatic ring onto the ester carbonyl.
-
Elimination/Tautomerization: Elimination of ethanol and subsequent tautomerization yield the final, stable 4-quinolone aromatic system.
Caption: Experimental workflow for quinolone synthesis.
Protocol 1: Synthesis of a Dichloro-Nitro-Substituted Quinolone
This protocol describes a general procedure for the synthesis of a 4-quinolone derivative from this compound and a model aniline.
| Reagent | MW ( g/mol ) | Amount (1 eq) | Mmol | Notes |
| This compound | 306.10 | 3.06 g | 10 | The limiting reagent. |
| Aniline | 93.13 | 0.93 g (0.91 mL) | 10 | Use a substituted aniline for diversity. |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 172 mg | 1 | Catalyst (0.1 eq). |
| Toluene | - | 50 mL | - | Solvent for condensation. |
| Diphenyl Ether | 170.21 | 30 mL | - | Solvent for cyclization. |
Experimental Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (3.06 g, 10 mmol), aniline (0.93 g, 10 mmol), p-TSA (172 mg, 1 mmol), and toluene (50 mL).
-
Enamine Formation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Expert Insight: The azeotropic removal of water is crucial as it drives the equilibrium towards the formation of the enamine product.[3]
-
-
Solvent Removal: Allow the mixture to cool slightly and remove the toluene under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting crude enamine, add diphenyl ether (30 mL). Heat the mixture to a high temperature (typically 240-250 °C) with stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
Expert Insight: Diphenyl ether is used as a high-boiling solvent to provide the necessary thermal energy for the electrocyclization reaction. This step is often rapid.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Add hexane (50 mL) to facilitate further precipitation. Collect the solid product by vacuum filtration, wash with cold hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterization: Confirm the structure of the final quinolone product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pillar 3: Reactions with Thiol and Alcohol Nucleophiles via SₙAr
While the β-keto ester moiety is reactive, the highly activated aromatic ring provides a compelling target for other nucleophiles like thiols and alcohols, proceeding via an SₙAr mechanism.
Mechanism: SₙAr Addition-Elimination
-
Nucleophilic Attack: A nucleophile (e.g., a thiolate or alkoxide) attacks the electron-deficient C4 carbon of the aromatic ring. This breaks the aromaticity and forms a resonance-stabilized negative intermediate (Meisenheimer complex).[10]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the substituted product.[10]
Protocol 2: SₙAr with a Thiol Nucleophile
This protocol details the selective substitution of the C4-chloro group with a thiol.
| Reagent | MW ( g/mol ) | Amount (1 eq) | Mmol | Notes |
| This compound | 306.10 | 3.06 g | 10 | Substrate. |
| Thiophenol | 110.18 | 1.10 g (1.02 mL) | 10 | Nucleophile. Other thiols can be used.[12] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 | Base (1.5 eq). |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - | Polar aprotic solvent. |
Experimental Procedure:
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (3.06 g, 10 mmol) in DMF (20 mL).
-
Nucleophile Preparation: In a separate flask, dissolve thiophenol (1.10 g, 10 mmol) in DMF (20 mL) and add potassium carbonate (2.07 g, 15 mmol). Stir for 15 minutes at room temperature.
-
Expert Insight: Using a base like K₂CO₃ deprotonates the thiol to form the more potent thiolate nucleophile, which significantly accelerates the SₙAr reaction.[12] Polar aprotic solvents like DMF are ideal for SₙAr as they solvate the cation (K⁺) but not the nucleophile, maximizing its reactivity.
-
-
Reaction: Add the substrate solution from step 1 to the thiolate solution dropwise at room temperature. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Pour the reaction mixture into ice-water (200 mL) and stir. The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting thioether product using ¹H NMR, ¹³C NMR, and mass spectrometry, paying close attention to the shifts in the aromatic region.
Note on Alcohol Nucleophiles: A similar protocol can be employed for reactions with alcohols.[13][14] However, a stronger base (e.g., sodium hydride) is typically required to generate the corresponding alkoxide, and the reaction may require gentle heating to proceed at a reasonable rate.
Summary and Outlook
This compound is a bifunctional synthetic intermediate of significant value. Its reactivity is a tale of two parts: the versatile carbonyl and enolate chemistry of the β-keto ester and the predictable, regioselective SₙAr chemistry of the activated aromatic ring. By carefully selecting the nucleophile and reaction conditions, researchers can selectively target different sites on the molecule. The protocols provided herein offer a robust starting point for harnessing this compound's reactivity to construct complex, high-value molecules for applications in drug discovery and materials science.
References
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- Ethyl 3-(2,4-dichloro-5-nitrophenyl)
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- Quinolones synthesis. The β-keto-ester, methyl-3-oxodecanoate was...
- Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.
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- Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journals.
- Beta Keto esters - Alkyl
- Intramolecular nucleophilic catalysis during alkaline hydrolysis of nonenolizable .beta.-keto esters. Journal of the American Chemical Society.
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- Ethyl 3-(2,4-dichloro-5-nitrophenyl)
- Reactions of thiols. YouTube.
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- Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube.
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Application Notes & Protocols: Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate as a Strategic Precursor in the Synthesis of Novel Heterocyclic Compounds
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS No: 174312-93-7) has emerged as a highly versatile and powerful building block.[1][2] Its molecular framework is pre-loaded with a unique combination of reactive functionalities: a β-ketoester system ripe for cyclization and derivatization, and a heavily substituted phenyl ring featuring two chloro-substituents and a nitro group. The nitro group, in particular, serves as a masked amino group, which can be unmasked under specific reductive conditions to trigger intramolecular cyclization cascades.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of novel 1,4-benzodiazepine derivatives—a scaffold of immense pharmacological importance.[3][4][5] We will elucidate the causality behind experimental choices, provide detailed, field-tested protocols, and present data in a clear, actionable format for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of the Core Reagent
The efficient synthesis of the title compound is a critical first step. While several routes exist, a robust and scalable method involves the acylation of a malonate ester, a cornerstone reaction in C-C bond formation. This approach offers high yields and purity, ensuring a reliable supply of the precursor for subsequent transformations.
Synthetic Rationale and Mechanism
The chosen pathway leverages the reactivity of 2,4-dichloro-5-nitrobenzoyl chloride, which is readily prepared from the corresponding benzoic acid using standard reagents like thionyl chloride or oxalyl chloride.[6] The subsequent reaction with the magnesium enolate of ethyl malonate, followed by a decarboxylation step, provides the target β-ketoester. This method is preferred over direct Claisen condensation for its superior control and avoidance of self-condensation side products.
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity | Moles |
| 2,4-dichloro-5-nitrobenzoic acid | 59755-83-8 | 236.01 | 23.6 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 15 mL | 0.20 |
| Diethyl Malonate | 105-53-3 | 160.17 | 17.6 g | 0.11 |
| Magnesium Turnings | 7439-95-4 | 24.31 | 2.67 g | 0.11 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 5 mL | - |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichloro-5-nitrobenzoic acid (23.6 g, 0.10 mol) in toluene (50 mL). Add thionyl chloride (15 mL, 0.20 mol) and a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 2 hours. The solid will dissolve to form a clear solution. After cooling, remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2,4-dichloro-5-nitrobenzoyl chloride as a solid, which can be used directly in the next step.
-
Enolate Preparation: In a separate 500 mL three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.67 g, 0.11 mol) and anhydrous diethyl ether (50 mL). Add anhydrous ethanol (5 mL) dropwise to initiate the reaction. Once the reaction begins, add a solution of diethyl malonate (17.6 g, 0.11 mol) in anhydrous diethyl ether (150 mL) dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour until the magnesium is fully consumed.
-
Acylation: Cool the enolate solution to 0 °C in an ice bath. Dissolve the crude 2,4-dichloro-5-nitrobenzoyl chloride from step 1 in anhydrous diethyl ether (50 mL) and add it dropwise to the stirred enolate solution. After the addition, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Work-up and Decarboxylation: Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (20 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Evaporate the solvent to yield the crude diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate. To this crude product, add a mixture of glacial acetic acid (50 mL), sulfuric acid (2 mL), and water (5 mL). Heat the mixture at reflux for 4-6 hours to effect decarboxylation.
-
Purification: After cooling, pour the reaction mixture into ice water. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of the title reagent.
Part 2: Application in the Synthesis of Novel 1,4-Benzodiazepine Derivatives
The true synthetic power of this compound is realized in its role as a precursor to 1,4-benzodiazepines. This class of compounds exhibits a wide range of biological activities, and their synthesis from our title compound is a robust and modular process.[5][7]
Strategic Approach: Reductive Cyclization
The core strategy involves two key transformations:
-
Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine. This is the critical step that "unmasks" the nucleophile required for cyclization.
-
Cyclocondensation: Intramolecular or intermolecular condensation to form the seven-membered diazepine ring.
The choice of the reduction method is crucial. Catalytic hydrogenation (e.g., H₂ over Pd/C) is often clean and efficient. However, chemical reductants like tin(II) chloride (SnCl₂) in acidic media are also highly effective and can be more practical for smaller-scale lab synthesis, as they do not require specialized high-pressure equipment.[8]
Protocol: Synthesis of a 7,9-dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one Scaffold
This protocol details the synthesis of a core benzodiazepine structure via a tin(II) chloride reduction followed by spontaneous cyclization.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity | Moles |
| This compound | 174312-93-7 | 306.10 | 3.06 g | 0.01 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 11.28 g | 0.05 |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 10 mL | - |
| Sodium Hydroxide (5M aq.) | 1310-73-2 | 40.00 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (3.06 g, 0.01 mol) and ethanol (100 mL). Stir until the solid is fully dissolved.
-
Reduction: To the stirred solution, add tin(II) chloride dihydrate (11.28 g, 0.05 mol). Carefully add concentrated hydrochloric acid (10 mL) dropwise. An exothermic reaction may be observed.
-
Heating and Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reduction of the nitro group to an amine is followed by an in-situ intramolecular cyclocondensation between the newly formed aniline and the β-ketoester moiety.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Add 100 mL of water and cool the flask in an ice bath.
-
Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of 5M aqueous sodium hydroxide until the pH is approximately 8-9. A precipitate of tin hydroxides will form. Extract the entire mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield the pure 7,9-dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative.
Expected Results & Data
| Product | Structure | Expected Yield | M.P. (°C) | Key Analytical Data (Expected) |
| 7,9-dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | (Structure image placeholder) | 70-85% | >200 | ¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 4.3 (s, 2H, CH₂). MS (ESI): m/z = 229/231/233 [M+H]⁺ (isotope pattern for 2 Cl). |
Visualization of Benzodiazepine Synthesis
Caption: Reductive cyclization pathway to the benzodiazepine core.
References
- Vertex AI Search. This compound synthesis - chemicalbook.
- ChemScene. 174312-93-7 | this compound.
- Google Patents. Synthesis of benzodiazepines - US5466799A.
- European Patent Office. SYNTHESIS OF BENZODIAZEPINE DERIVATIVES - EP 3868746 A1.
- PrepChem.com. Synthesis of (b) 2,4-Dichloro-5-fluoro-3-nitro-benzoyl chloride.
- BenchChem. Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate.
- RGUHS Journal of Pharmaceutical Sciences. Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin.
- NIH PMC. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines.
- Google Patents. WO 2013/150545 A2.
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ResearchGate. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][4]diazepin-2-ylamino)benzoate. Available at:
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Application Notes & Protocols: Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate as a Versatile Building Block in Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate. This highly functionalized β-keto ester serves as a pivotal intermediate in the multi-step synthesis of diverse and medicinally relevant heterocyclic scaffolds. We present its preparation via a mixed Claisen condensation, followed by detailed, field-proven protocols for its conversion into high-value quinolone, pyrazole, and pyridine derivatives. The causality behind experimental choices, mechanistic underpinnings, and process validation are emphasized to empower researchers in drug development and synthetic chemistry.
Compound Profile and Strategic Importance
This compound (CAS No: 174312-93-7) is a specialized β-keto ester distinguished by its electron-deficient aromatic ring.[1] The presence of two chloro substituents and a nitro group significantly influences the reactivity of both the aryl and keto-ester moieties, making it a unique and powerful building block.
The strategic value of this compound lies in the dual reactivity of the 1,3-dicarbonyl system, which provides a reliable entry point into a vast array of cyclocondensation reactions.[2] The substituted phenyl ring is carried through these transformations, yielding complex heterocyclic cores that are pre-functionalized for further synthetic elaboration or for direct evaluation in biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174312-93-7 | [1][3] |
| Molecular Formula | C₁₁H₉Cl₂NO₅ | [1][3] |
| Molecular Weight | 306.10 g/mol | [1][3] |
| Appearance | Expected to be a solid (based on similar structures) | N/A |
| Key Functional Groups | β-Keto Ester, Dichlorinated Aromatic Ring, Nitro Group | N/A |
Synthesis of the Core Building Block
The preparation of the title compound is most effectively achieved through a mixed Claisen condensation, a cornerstone reaction for forming carbon-carbon bonds to produce β-keto esters.[4][5][6] This specific transformation involves the acylation of an ester enolate with a suitable acylating agent, in this case, 2,4-dichloro-5-nitrobenzoyl chloride.
Mechanistic Rationale
The mechanism involves the deprotonation of an α-hydrogen from an ester (e.g., ethyl acetate) by a strong, non-nucleophilic base to form an enolate.[4][7] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 2,4-dichloro-5-nitrobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the target β-keto ester. The use of a full equivalent of base is crucial, as the product's α-hydrogen is highly acidic and is deprotonated, driving the reaction equilibrium toward the product.[4]
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Application Note: A Comprehensive Guide to the Laboratory Scale-Up Synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Abstract
This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The synthesis is approached in two primary stages: the preparation of 2,4-dichloro-5-nitrobenzoyl chloride from its corresponding carboxylic acid, followed by a Claisen condensation with the enolate of ethyl acetate. This guide emphasizes the mechanistic rationale behind procedural choices, comprehensive safety protocols for handling hazardous reagents, and robust methods for purification and characterization, ensuring a reproducible and safe scale-up process for research applications.
Introduction and Synthetic Strategy
β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity stemming from the acidic α-hydrogen situated between two carbonyl groups.[1] This structural motif allows for a wide array of chemical transformations, including alkylation, acylation, and decarboxylation, making them key building blocks for complex molecular architectures.[2] The target molecule, this compound (CAS No. 174312-93-7)[3], incorporates a substituted phenyl ring, suggesting its utility as a precursor for heterocyclic compounds and other pharmacologically relevant scaffolds.
The chosen synthetic route is a crossed Claisen condensation. This reaction involves the acylation of an ester enolate with a different acylating agent, in this case, an acyl chloride.[4][5] The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for the target β-keto ester.
The Claisen Condensation: A Mechanistic Perspective
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, yielding a β-keto ester.[6] The mechanism is analogous to the aldol condensation but differs in the final step.[5]
-
Enolate Formation: A strong base, in this case, hydride from Sodium Hydride (NaH), abstracts an acidic α-hydrogen from ethyl acetate. This step is an equilibrium, but the subsequent steps drive the reaction forward.[6]
-
Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 2,4-dichloro-5-nitrobenzoyl chloride.
-
Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Reformation of Carbonyl: Unlike in the aldol condensation where the intermediate is protonated, the Claisen intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[4]
-
Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton on the α-carbon (pKa ≈ 11), which is flanked by two carbonyl groups. This proton is readily abstracted by the ethoxide base (formed in situ or present). This final deprotonation step is thermodynamically favorable and drives the entire reaction sequence to completion.[5] For this reason, a full stoichiometric equivalent of base is required, not a catalytic amount.[7]
Figure 2: Key stages of the Claisen condensation mechanism.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Suggestion | Notes |
| 2,4-Dichloro-5-nitrobenzoic acid | C₇H₃Cl₂NO₄ | 236.01 | 2516-96-3 | Sigma-Aldrich | Corrosive solid, handle with care. |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Sigma-Aldrich | Corrosive, reacts with water. Use in a fume hood. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific | Anhydrous, used as a catalyst. |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich | Flammable solid, water-reactive.[8] Handle under inert atmosphere. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | Anhydrous grade required. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | VWR | Anhydrous, inhibitor-free. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | VWR | For washing NaH and for chromatography. |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | Fisher Scientific | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | VWR | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies | For column chromatography (230-400 mesh). |
Protocol Part A: Synthesis of 2,4-Dichloro-5-nitrobenzoyl Chloride
This procedure is adapted from established methods for converting carboxylic acids to acyl chlorides.[9]
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet adapter from the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Reagent Addition: To the flask, add 2,4-dichloro-5-nitrobenzoic acid (10.0 g, 42.4 mmol). Carefully add thionyl chloride (11.0 mL, 151 mmol, ~3.6 equiv.).
-
Catalyst: Add 2-3 drops of anhydrous DMF as a catalyst.
-
Reaction: Gently heat the mixture to reflux (oil bath at ~80-85 °C) with stirring. The solid will slowly dissolve as the reaction proceeds. Maintain reflux for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Allow the flask to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, then under reduced pressure (vacuum).
-
Product: The crude 2,4-dichloro-5-nitrobenzoyl chloride, a pale yellow oil or low-melting solid, is obtained and can be used directly in the next step without further purification.
Protocol Part B: Claisen Condensation
CRITICAL: This entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware to prevent the quenching of the base and enolate.
-
Base Preparation: In a 500 mL three-neck, flame-dried round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, thermometer, and a rubber septum, add Sodium Hydride (60% dispersion in mineral oil, 2.03 g, 50.8 mmol, 1.2 equiv.).
-
Washing NaH: Wash the NaH dispersion by adding anhydrous hexanes (~20 mL) via syringe, stirring for 5 minutes, stopping the stirring, and allowing the grey NaH powder to settle. Carefully remove the supernatant containing the mineral oil via a cannula or syringe. Repeat this washing step two more times.
-
Solvent Addition: After the final wash, place the flask under a gentle positive pressure of nitrogen and add 150 mL of anhydrous THF.
-
Enolate Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. While stirring vigorously, add anhydrous ethyl acetate (10.4 mL, 106 mmol, 2.5 equiv.) dropwise via syringe over 30 minutes. A slow evolution of hydrogen gas will be observed.
-
Completion of Enolate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Acylation: Re-cool the reaction mixture to 0 °C. Dissolve the crude 2,4-dichloro-5-nitrobenzoyl chloride from Part A in ~20 mL of anhydrous THF and add it dropwise to the enolate solution over 30-45 minutes. A color change and formation of a precipitate may be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether or ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) to elute the product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
Safety Precautions
-
Sodium Hydride (NaH): A highly flammable and reactive solid. It reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[10][11] Always handle in an inert, dry atmosphere (glovebox or under N₂/Ar).[8] Use dry sand or a Class D fire extinguisher for fires; DO NOT USE WATER, CO₂, or standard dry chemical extinguishers .[11] Causes severe skin and eye burns upon contact, especially with moisture.[10]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts with water to release HCl and SO₂ gases. All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.
-
Chlorinated Nitroaromatics: The starting material and product are substituted nitroaromatics. These compounds should be treated as potentially toxic and irritants. Avoid skin contact and inhalation.[12]
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves. Ensure a safety shower and eyewash station are readily accessible.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: Expect signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm), a singlet for the α-protons (CH₂) around 3.8-4.2 ppm, and signals in the aromatic region (7.5-8.5 ppm) corresponding to the dichloronitrophenyl group.
-
¹³C NMR: Expect signals for the ester and ketone carbonyls (~165-170 ppm and ~190-195 ppm, respectively), as well as signals for the aliphatic and aromatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₁H₉Cl₂NO₅, MW: 306.1 g/mol ) should be observed.
-
Thin Layer Chromatography (TLC): Monitor reaction progress and identify pure fractions during chromatography.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive (quenched) base due to moisture. 2. Insufficient amount of base. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Maintain a positive inert atmosphere. 2. Use at least 1.1-1.2 equivalents of NaH.[7] |
| Ketone Byproduct | Hydrolysis and subsequent decarboxylation of the β-keto ester product during workup. | Perform the acidic workup at low temperatures (0 °C) and avoid prolonged exposure to strong acid or base.[7] |
| Self-Condensation | The enolate of ethyl acetate reacts with another molecule of ethyl acetate. | Add the acyl chloride dropwise at low temperature to the pre-formed enolate. This ensures the acyl chloride is the primary electrophile available for reaction. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Steric hindrance. | 1. Monitor the reaction by TLC. If it stalls, consider gentle heating (e.g., to 40-50 °C) for a short period. 2. This is less likely here but can be an issue with bulkier substrates. |
References
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. Claisen Condensation Reaction Mechanism. Retrieved from [Link]
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New Jersey Department of Health. (2001, June). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
Wikipedia. Sodium hydride. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2,4-Dichloro-5-fluoro-3-nitro-benzoyl chloride. Retrieved from [Link]
-
Physics Wallah. Reaction Mechanism of Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
MDPI. (2015). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Molecules, 20(5), 8696-8709. Retrieved from [Link]
-
PubChem, National Institutes of Health. Sodium hydride. Retrieved from [Link]
-
Doceri. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube. Retrieved from [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of "Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate"
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS: 174312-93-7)[1][2]. This molecule is a valuable β-keto ester intermediate in the development of various chemical entities. The most common synthetic route is a crossed Claisen condensation, which, while effective, is prone to several side reactions that can significantly impact yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common issues encountered during this synthesis, grounded in mechanistic principles and field-proven solutions.
Core Reaction Pathway: Crossed Claisen Condensation
The target compound is typically synthesized via the acylation of an ethyl ester enolate with 2,4-dichloro-5-nitrobenzoyl chloride. This guide will focus on the pathway involving the enolate of ethyl acetate.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My main byproduct has been identified as ethyl acetoacetate. How can I prevent its formation?
A2: The formation of ethyl acetoacetate is a classic case of a self-condensation side reaction.
Plausible Cause & Solution:
-
Prevention Strategy: The key is to control the concentration of the reactants. To favor the crossed Claisen, the enolate must be more likely to encounter the acyl chloride than another molecule of ethyl acetate.
-
Protocol: Add the ethyl acetate slowly to a mixture of the strong base and the 2,4-dichloro-5-nitrobenzoyl chloride in a dry solvent. This "electrophile-in-the-pot" method ensures that any enolate formed is in the immediate presence of a high concentration of the desired electrophile, minimizing its chance to react with itself. Alternatively, for bases like LDA, the enolate can be pre-formed at low temperatures (-78 °C) before the slow addition of the acyl chloride.[3]
-
Caption: Competing pathways for the ethyl acetate enolate.
Q3: My final product is not the expected β-keto ester, but rather 1-(2,4-dichloro-5-nitrophenyl)ethan-1-one. What caused this transformation?
A3: You are observing the result of hydrolysis followed by decarboxylation, a common reaction for β-keto esters.
Plausible Cause & Solution:
-
Mechanism of Decarboxylation: β-keto esters are stable, but if they are hydrolyzed to their corresponding β-keto acids, the resulting structure is thermally unstable. Upon heating, the β-keto acid readily loses carbon dioxide (CO₂) through a cyclic pericyclic transition state to yield a ketone.[5][6][7] This hydrolysis can occur during an aqueous acidic or basic workup, especially if heat is applied.
-
Prevention Strategy:
-
Mild Workup Conditions: Avoid heating the reaction mixture during aqueous workup. Perform extractions at room temperature or below.
-
Avoid Strong Acids/Bases in Workup: Use a buffered or mild acidic solution (e.g., saturated aqueous ammonium chloride) for quenching the reaction instead of strong mineral acids like HCl or H₂SO₄.[8] If a basic wash is necessary, use a weak base like sodium bicarbonate and perform it quickly at low temperatures.
-
Purification: If the β-keto acid is formed, it may decarboxylate during purification steps like distillation. Use column chromatography at room temperature as a milder alternative.
-
| Step | Condition to Avoid | Recommended Alternative | Rationale |
| Quenching | Hot aqueous acid/base | Cold, saturated NH₄Cl(aq) | Minimizes hydrolysis of the ester. [8] |
| Extraction | Heating during phase separation | Work at room temperature | Prevents thermal decarboxylation of any formed β-keto acid. [9] |
| Purification | Distillation | Column Chromatography | Avoids high temperatures that drive decarboxylation. |
Q4: My NMR spectrum shows signals for 2,4-dichloro-5-nitrobenzoic acid. How can this contaminant be formed?
A4: The presence of the carboxylic acid is due to hydrolysis of either your starting material or your product.
Plausible Causes & Solutions:
-
Hydrolysis of Acyl Chloride: 2,4-dichloro-5-nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis. If it is exposed to moisture in the air or in the solvents, it will readily convert to the corresponding carboxylic acid.
-
Solution: Use freshly distilled or a newly opened bottle of the acyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Hydrolysis of the β-Keto Ester Product: The final product can be hydrolyzed back to the carboxylic acid and ethyl acetate during workup, particularly under harsh basic or acidic conditions.[10][11] Basic hydrolysis (saponification) is irreversible and produces the carboxylate salt, which is then protonated to the acid during acidic workup.[12]
-
Solution: As with preventing decarboxylation, use mild workup conditions. Avoid prolonged exposure to strong acids or bases. Wash the organic layer with brine to remove residual water and acid/base before drying and concentrating.
-
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Ilankumaran, P., & Verkade, J. G. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]
-
Benetti, S., et al. (n.d.). Mastering β-Keto Esters. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Save My Exams. (2024, May 13). Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]
-
Lookchem. (n.d.). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Scribd. (n.d.). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable β-keto ester intermediate. We will delve into the reaction mechanism, provide a detailed troubleshooting guide in a direct question-and-answer format, and offer optimized protocols grounded in established chemical principles.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is typically achieved via a Crossed Claisen Condensation . This reaction forms a carbon-carbon bond between two different esters in the presence of a strong base.[1][2][3] In this specific case, the reaction involves a non-enolizable ester (an ester derivative of 2,4-dichloro-5-nitrobenzoic acid) and an enolizable ester (such as ethyl acetate).
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, removes an acidic α-proton from the enolizable ester (ethyl acetate) to form a nucleophilic enolate ion.[1][4]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the non-enolizable aromatic ester.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the desired β-keto ester.[4]
-
Driving the Equilibrium: The final and thermodynamically driving step is the deprotonation of the newly formed β-keto ester by the alkoxide base.[3][4][5] This is a crucial, irreversible acid-base reaction because the α-protons of the β-keto ester are significantly more acidic than those of the starting ester.[2][5] An acidic workup is then required to protonate the enolate and isolate the final product.[3][4]
Caption: The mechanism of the Crossed Claisen Condensation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?
A: Low yield in a Claisen condensation is a frequent issue, often stemming from one of three areas: the base, the reaction conditions, or the reagents.
-
Inadequate Base Stoichiometry: The Claisen condensation requires a stoichiometric amount (at least 1 full equivalent) of base , not a catalytic amount. This is because the final, thermodynamically favorable step is the deprotonation of the product, which consumes the base.[2][3] If less than one equivalent is used, the equilibrium will not be driven towards the product, resulting in poor yields.
-
Moisture Contamination: The alkoxide bases used (e.g., sodium ethoxide) are extremely sensitive to moisture. Any water present in the solvent or on the glassware will quench the base, rendering it ineffective. Furthermore, water can lead to the hydrolysis of your starting esters into carboxylate salts, which will not participate in the reaction.[6] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Incorrect Base Choice: The alkoxide of the base must match the alkoxy group of the enolizable ester.[5][6] For this synthesis using ethyl acetate as the enolizable partner, sodium ethoxide (NaOEt) is the correct choice. Using a different base, like sodium methoxide, would lead to transesterification, creating a mixture of products and reducing the yield of the desired compound.[5][6]
-
Low Reagent Purity: Ensure the purity of your starting materials, particularly the 2,4-dichloro-5-nitrobenzoyl chloride or corresponding ester. Impurities can introduce side reactions or inhibit the primary reaction pathway.
Q2: I'm observing significant side-product formation upon analysis (TLC, NMR). What are these impurities and how can I prevent them?
A: Side-product formation is often related to reaction control and base selection.
-
Self-Condensation of Ethyl Acetate: The most common side-product is ethyl acetoacetate, resulting from the self-condensation of two molecules of ethyl acetate. To minimize this, use a "crossed" Claisen strategy: slowly add the ethyl acetate to a mixture of the non-enolizable aromatic ester and the base. This ensures that the enolate, once formed, is more likely to react with the more electrophilic aromatic ester present in higher concentration.
-
Ester Hydrolysis: As mentioned above, this occurs in the presence of water, forming 2,4-dichloro-5-nitrobenzoic acid. The solution is to maintain strictly anhydrous conditions.[6]
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting materials, which can complicate purification. This is often tied to the issues in Q1 (insufficient base, moisture).
Q3: The reaction appears to stall and does not proceed to completion, even after extended reaction times. What could be wrong?
A: A stalled reaction points towards an issue with the reaction's driving force or kinetics.
-
Insufficient Base: This is the most common reason. The final deprotonation of the β-keto ester product is the only irreversible step and the primary driving force.[4][5] If there isn't enough base to perform this step, the reversible preceding steps will not be pulled towards completion.[3][5] Consider adding slightly more than one equivalent of base (e.g., 1.1 equivalents).
-
Poor Solubility or Mixing: If the reagents are not properly dissolved or the mixture is not stirred efficiently, the reaction rate will be significantly reduced. Ensure you are using an appropriate solvent (e.g., anhydrous ethanol or THF) and that stirring is vigorous enough to maintain a homogeneous mixture.
-
Temperature: While many Claisen condensations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to overcome the activation energy barrier, especially with sterically hindered substrates. However, excessive heat can promote side reactions.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best method for preparing the sodium ethoxide base?
-
A: While commercially available, sodium ethoxide is often best prepared fresh in situ by carefully adding clean sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). This ensures the base is anhydrous and highly active.
-
-
Q: How do I properly quench the reaction and perform the workup?
-
A: After the reaction is complete, the mixture contains the sodium enolate of your product. This must be neutralized to isolate the β-keto ester. Cool the reaction mixture in an ice bath and slowly add a dilute aqueous acid (e.g., 1M HCl or 10% sulfuric acid) until the pH is acidic (pH ~2-3). This protonates the enolate.[3][4] The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
-
Q: What is the most effective way to purify the final product?
-
A: After aqueous workup and solvent evaporation, the crude product can be purified. Flash column chromatography on silica gel is typically the most effective method for removing unreacted starting materials and side products. A common eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be employed for further purification if the crude product is a solid.
-
Section 4: Optimized Experimental Protocol
This protocol describes a robust method for the synthesis via a crossed Claisen condensation.
Materials:
-
2,4-dichloro-5-nitrobenzoyl chloride
-
Ethyl acetate (anhydrous)
-
Sodium metal
-
Ethanol (absolute, anhydrous)
-
Diethyl ether (anhydrous)
-
1M Hydrochloric Acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous ethanol (e.g., 80 mL). Carefully add clean sodium metal (e.g., 1.1 equivalents) in small portions. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0 °C using an ice bath.
-
Addition of Reagents: In a separate flask, prepare a solution of 2,4-dichloro-5-nitrobenzoyl chloride (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous diethyl ether.
-
Condensation: Add the benzoyl chloride/ethyl acetate solution dropwise to the stirred sodium ethoxide solution at 0 °C over 30-45 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Section 5: Data and Parameter Optimization Summary
| Parameter | Recommendation | Rationale & Impact on Yield |
| Base | Sodium Ethoxide (NaOEt) | Must match the ester's alkoxy group to prevent transesterification.[5][6] Using other bases (e.g., NaOMe, NaOH) will drastically lower yield. |
| Base Stoichiometry | 1.05 - 1.1 equivalents | A full equivalent is required to deprotonate the product, driving the reaction equilibrium to completion.[2][3][5] Less than 1 eq. leads to poor conversion. |
| Solvent | Anhydrous Ethanol or THF | Must be anhydrous to prevent quenching the base and hydrolyzing the esters.[6] Ethanol is a good choice when preparing NaOEt in situ. |
| Temperature | 0 °C to Room Temp | Initial addition at 0 °C controls the exothermic reaction. Allowing it to warm to RT is usually sufficient. Gentle heating (40-50°C) may help stalled reactions but risks side products. |
| Reagent Addition | Add enolizable ester (or mixture) to base | Add the electrophile/enolizable ester mixture to the base to minimize the self-condensation of the enolizable ester. |
| Workup | Acidic Quench (pH 2-3) | Essential to protonate the product enolate salt before extraction, allowing for isolation of the neutral β-keto ester.[3][4] |
Section 6: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing synthesis issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. [Link]
-
Claisen Condensation Mechanism - BYJU'S. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. [Link]
-
Claisen condensation - Wikipedia. [Link]
-
Failing Claisen condensation discussion - Reddit r/Chempros. [Link]
-
Ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]
-
Claisen Condensation Practice Problems - Pearson. [Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this important β-keto ester intermediate. Our goal is to provide practical, field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
The synthesis of this molecule, while based on classic organic reactions, requires careful control of conditions to prevent side reactions. This guide moves beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Core Synthesis Protocol & Mechanism
The most reliable and common method for synthesizing this compound is a crossed Claisen-type condensation. This involves the acylation of an ester enolate with an appropriate acyl chloride. The reaction is driven to completion by the final deprotonation of the product, which is more acidic than the starting ester.[1][2]
1.1. Overall Reaction Scheme
The synthesis is typically a two-step process starting from 2,4-dichloro-5-nitrobenzoic acid:
-
Activation: Conversion of the carboxylic acid to the more reactive 2,4-dichloro-5-nitrobenzoyl chloride.
-
Condensation: Reaction of the acyl chloride with the enolate of ethyl acetate to form the target β-keto ester.
1.2. Reaction Mechanism: Crossed Claisen Condensation
The mechanism involves the formation of a nucleophilic ester enolate which then attacks the electrophilic carbonyl of the acyl chloride. The use of a stoichiometric amount of base is critical, as the final, thermodynamically favorable deprotonation of the β-keto ester product drives the reaction equilibrium toward completion.[2]
Caption: Fig. 1: Mechanism of Crossed Claisen Condensation.
Section 2: Detailed Experimental Protocols
These protocols are designed as a self-validating system. Success in each step is crucial for the overall outcome.
Protocol 2.1: Preparation of 2,4-dichloro-5-nitrobenzoyl chloride
-
Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2,4-dichloro-5-nitrobenzoic acid (1 equiv.).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 3-5 equiv.) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the solid benzoic acid has dissolved and gas evolution ceases.[3]
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,4-dichloro-5-nitrobenzoyl chloride is a yellow oil or low-melting solid and can often be used in the next step without further purification.
Protocol 2.2: Synthesis of this compound
-
Base Preparation: In a three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equiv.) to anhydrous ethanol (sufficient to dissolve). Allow the reaction to proceed until all sodium has dissolved. Alternatively, use commercially available sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C. Add ethyl acetate (1.1 equiv.) dropwise while maintaining the temperature. Stir for 30-60 minutes at 0 °C to ensure complete enolate formation.
-
Acylation: Dissolve the crude 2,4-dichloro-5-nitrobenzoyl chloride (1 equiv.) in a minimal amount of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the enolate mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Cool the reaction mixture back to 0 °C and carefully quench by adding dilute hydrochloric acid or aqueous ammonium chloride until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is typically an oil or semi-solid and should be purified by flash column chromatography on silica gel.[4]
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I recovered only starting materials. What went wrong?
A1: This is the most common issue and usually points to problems with the reagents or reaction conditions.
-
Possible Cause 1: Inactive or Insufficient Base. The Claisen condensation requires at least a full stoichiometric equivalent of a strong base to drive the reaction to completion.[2][5]
-
Solution:
-
Verify Base Quality: Use freshly prepared sodium ethoxide or a newly opened bottle of commercial base. Sodium ethoxide can decompose upon exposure to atmospheric moisture.
-
Ensure Stoichiometry: Use at least 1.1 equivalents of base relative to the limiting reagent (typically the acyl chloride). The deprotonation of the final β-keto ester product consumes one full equivalent of base.[2]
-
-
-
Possible Cause 2: Presence of Water or Protic Impurities. Water will quench the ethoxide base and the ester enolate, halting the reaction.[5]
-
Solution:
-
Anhydrous Solvents: Ensure all solvents (ethanol, THF, ethyl acetate) are rigorously dried before use.
-
Dry Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.
-
-
-
Possible Cause 3: Incorrect Reaction Temperature.
-
Solution: Enolate formation should be performed at a low temperature (0 °C) to minimize side reactions like self-condensation. The subsequent acylation should also be started cold and then allowed to warm slowly to room temperature.
-
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?
A2: Byproduct formation is often a result of competing reaction pathways.
-
Possible Cause 1: Self-Condensation of Ethyl Acetate. If the enolate of ethyl acetate reacts with another molecule of ethyl acetate, it forms ethyl acetoacetate.
-
Solution: This is minimized by adding the acyl chloride solution to the pre-formed enolate. This ensures the acyl chloride is readily available as the preferred electrophile. Avoid mixing the base, ethyl acetate, and acyl chloride all at once.
-
-
Possible Cause 2: Hydrolysis and Decarboxylation. During the acidic workup, the β-keto ester product can be hydrolyzed to the corresponding β-keto acid. This intermediate is often unstable and can readily decarboxylate upon heating to yield a ketone.[5]
-
Solution:
-
Low-Temperature Workup: Perform the acidic quench and all subsequent aqueous washes at low temperatures (0-5 °C).
-
Avoid Strong Acids/Bases: Use dilute acid for the workup and avoid prolonged exposure to either strong acid or base during purification.
-
Gentle Concentration: Remove solvents on a rotary evaporator at a moderate temperature (<40 °C).
-
-
-
Possible Cause 3: Transesterification. If a base like sodium methoxide were used with an ethyl ester, a mixture of ethyl and methyl esters would be formed.[6]
Caption: Fig. 2: A workflow for troubleshooting common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I use a different base, such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)?
-
A: Yes, but with considerations. Sodium Hydride (NaH) is an excellent non-nucleophilic base that can be used to generate the enolate, producing hydrogen gas as the only byproduct. It is often a cleaner alternative to sodium ethoxide. LDA is a very strong, non-nucleophilic base that can also be used. It is particularly useful for directed Claisen condensations where you want to quantitatively form one enolate before adding the electrophile.[5] However, for this specific transformation, NaH or NaOEt are generally sufficient and more cost-effective.
-
-
Q2: What are the primary safety concerns for this reaction?
-
A: Several hazards must be managed:
-
Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water, releasing HCl and SO₂ gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Metal: Reacts violently with water and alcohols. Handle with care, ensuring no contact with moisture.
-
Acyl Chloride: 2,4-dichloro-5-nitrobenzoyl chloride is a lachrymator and is moisture-sensitive.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly opened bottles or test for peroxides before use.
-
-
-
Q3: How can I best purify the final product?
-
A: Flash column chromatography on silica gel is the most effective method.[4] A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) is recommended. Monitor fractions by TLC. If the product is an oil, this is the best approach. If it is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) after chromatography can provide highly pure material.
-
-
Q4: Are there alternative synthetic routes?
-
A: Yes, a common alternative is the acylation of diethyl malonate followed by hydrolysis and decarboxylation. This route avoids the potential self-condensation of ethyl acetate but adds two synthetic steps. Another approach involves using a pre-formed magnesium enolate of a malonic acid half-ester in a decarboxylative Claisen condensation, which can be very efficient.[7]
-
Section 5: Optimized Reaction Parameters Summary
The table below summarizes the key parameters for a successful synthesis.
| Parameter | Recommended Condition | Rationale & Reference |
| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | Must be a strong, non-nucleophilic base. NaOEt prevents transesterification.[2][6] |
| Base Stoichiometry | ≥ 1.1 equivalents | A full equivalent is consumed to deprotonate the product, driving the reaction forward.[2][5] |
| Solvents | Anhydrous Ethanol, THF | Must be free of water to prevent quenching the base and enolate.[5] |
| Temperature | 0 °C for enolate formation & acylation; then warm to RT | Minimizes side reactions during the initial steps. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture which is detrimental to the reaction.[5] |
| Workup | Dilute aqueous acid (e.g., HCl) at 0-5 °C | Neutralizes the base and protonates the product enolate without causing significant hydrolysis/decarboxylation.[5] |
References
-
SYNTHESIS, One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA, ([Link])
-
De Gruyter, One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA, ([Link])
-
PrepChem, Synthesis of (b) 2,4-Dichloro-5-fluoro-3-nitro-benzoyl chloride, ([Link])
-
Organic Chemistry Portal, Synthesis of β-keto carboxylic acids, esters and amides, ([Link])
-
ResearchGate, Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited, ([Link])
-
ResearchGate, Synthesis of β-keto esters by cross-Claisen condensation, ([Link])
-
Organic Chemistry Portal, Claisen Condensation, ([Link])
-
ACS Publications, Mastering β-Keto Esters, ([Link])
-
SalisPharm, What is Magnesium Ethoxide Used For?, ([Link])
-
Quora, Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?, ([Link])
-
RSC Publishing, Recent advances in the transesterification of β-keto esters, ([Link])
-
Organic Syntheses, ethyl 3,3-diethoxypropanoate, ([Link])
-
University of Babylon, The Claisen Condensation, ([Link])
-
JoVE, Esters to β-Ketoesters: Claisen Condensation Overview, ([Link])
-
Organic Syntheses, p-NITROBENZOYL CHLORIDE, ([Link])
-
PrepChem, Synthesis of p-nitrobenzoyl chloride, ([Link])
-
ScienceMadness Discussion Board, Claisen Reaction, ([Link])
-
Wikipedia, Claisen condensation, ([Link])
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Welcome to the dedicated technical support guide for the purification of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS No. 174312-93-7)[1][2]. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable β-keto ester intermediate. Here, we address common challenges encountered during its purification, providing in-depth, scientifically grounded solutions in a direct question-and-answer format.
I. Understanding the Molecule and Its Challenges
This compound is a β-keto ester, a class of compounds typically synthesized via a Claisen condensation or related C-C bond-forming reactions[3][4][5]. The purification of this specific molecule is complicated by its susceptibility to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions and with heating[6][7][8]. The presence of electron-withdrawing groups (two chlorine atoms and a nitro group) on the phenyl ring influences the reactivity of the keto and ester functionalities, making careful handling during workup and purification paramount.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil that won't solidify, and my TLC shows multiple spots. What are the likely impurities?
A1: This is a common issue stemming from side reactions during the synthesis, which is likely a variation of the Claisen condensation. The primary impurities to suspect are:
-
Unreacted Starting Materials: Such as the parent ester (e.g., ethyl 2,4-dichloro-5-nitrobenzoate) and the ethyl acetate or diethyl carbonate used in the condensation.
-
Self-Condensation Products: If using two different enolizable esters, a mixture of up to four β-keto esters can form, significantly complicating the purification[8].
-
Hydrolysis Product (β-Keto Acid): The target ester can hydrolyze to its corresponding β-keto acid, especially during an aqueous workup[9]. This acid is often an oil or a highly soluble species.
-
Decarboxylation Product: The intermediate β-keto acid is thermally unstable and can easily lose CO₂ to form the ketone, 1-(2,4-dichloro-5-nitrophenyl)ethan-1-one[7][10]. This is a frequent byproduct if the reaction or workup involves heat.
The logical flow for identifying these impurities is outlined in the diagram below.
Caption: Degradation pathway of the target β-keto ester.
Q3: My column chromatography purification is giving poor separation or low recovery. What parameters should I optimize?
A3: Column chromatography is the recommended method for purifying this compound, but its success hinges on careful optimization of the stationary and mobile phases.[11]
Key Optimization Parameters:
| Parameter | Recommended Starting Point | Rationale & Troubleshooting Tips |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of this polarity. If the compound is streaking, it may be too acidic for silica. Consider pre-treating the silica with triethylamine in your eluent or using neutral alumina. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | This combination provides a good polarity range. The dichloronitrophenyl group makes the molecule quite nonpolar, but the β-keto ester moiety adds significant polarity. |
| Solvent Ratio | Start with low polarity (e.g., 5% Ethyl Acetate in Hexanes) | The goal is to achieve a Retention Factor (Rf) of 0.2-0.4 on a TLC plate for the target compound. This Rf value typically provides the best separation on a column.[11] If impurities are very close, a shallower gradient (e.g., increasing ethyl acetate content by 1-2% increments) may be necessary. |
| Loading Technique | Dry Loading | Since the crude product is often an oil, dry loading is superior for achieving a narrow band and better resolution. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel (1-2x the weight of your crude), and evaporate to a free-flowing powder.[11] |
Protocol 1: Step-by-Step Column Chromatography Purification
-
TLC Optimization: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate in hexanes (e.g., 5:95, 10:90, 15:85) to find the ratio that gives your product an Rf of 0.2-0.4.
-
Column Packing: Wet pack a glass column with silica gel using your chosen starting eluent (e.g., 5% EtOAc/Hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Prepare your sample for dry loading as described in the table above. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC. If the product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator under reduced pressure, keeping the bath temperature low (<40 °C) to prevent decarboxylation.
Q4: I have isolated a solid, but the melting point is low and broad. Is recrystallization a viable option?
A4: Yes, recrystallization can be an excellent final purification step if you have a solid product, but solvent selection is critical. A low/broad melting point indicates the presence of impurities.
Choosing a Recrystallization Solvent:
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be completely soluble or completely insoluble at all temperatures.
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Isopropanol
-
Ethyl Acetate/Hexanes
-
Toluene
Protocol 2: Recrystallization Procedure
-
Solvent Screening: In a small test tube, add ~20-30 mg of your impure solid. Add a few drops of a test solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Dissolution: In a flask, add the impure solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
III. Final Confirmation of Purity
After purification, it is essential to confirm the identity and purity of your this compound. Standard analytical techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS or GC-MS: To confirm the molecular weight (306.1 g/mol ) and assess purity.[1][2]
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
By understanding the inherent instabilities of this β-keto ester and methodically applying these troubleshooting strategies, researchers can significantly improve the yield and purity of their final product.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
PubMed. (n.d.). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from Wikipedia. [Link]
-
Fiveable. (n.d.). Claisen condensation | Organic Chemistry II Class Notes. Retrieved from Fiveable. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. aklectures.com [aklectures.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Welcome to the technical support guide for Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS 174312-93-7). This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile
This compound is a complex molecule featuring a β-keto ester functional group and a dichlorinated nitroaromatic ring. This combination of functionalities presents several potential pathways for degradation if the compound is not stored and handled correctly. While specific, published stability data for this exact molecule is limited, its chemical structure allows us to predict its behavior based on well-established principles of organic chemistry.
The primary stability concerns for this compound are:
-
Hydrolysis and Decarboxylation: The β-keto ester group is susceptible to cleavage by water, especially in the presence of acid or base catalysts.[1][2]
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can lead to the formation of various degradation products.[3][4][5]
-
Thermal Decomposition: Elevated temperatures can promote both hydrolysis/decarboxylation and other degradation pathways.
This guide provides a framework for understanding and mitigating these potential issues through a series of frequently asked questions, troubleshooting guides, and recommended analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Store at or below 2-8°C. Refrigeration is recommended to reduce the rate of potential hydrolytic and thermal degradation. For long-term storage, -20°C is preferable.
-
Light: Protect from light. Use amber vials or store the container in a dark place to prevent photodegradation.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Purity: Ensure the compound is stored in a dry, pure state. The presence of acidic or basic impurities can catalyze degradation.[1]
Q2: I dissolved the compound in a protic solvent for my experiment. How long will it be stable in solution?
A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. In protic solvents, especially aqueous solutions, the risk of hydrolysis of the ester is significant.[1][2] It is strongly recommended to prepare solutions fresh for each experiment. If a solution must be stored, even for a short period, it should be kept at a low temperature (2-8°C) and protected from light. Avoid acidic or basic conditions, as these will accelerate hydrolysis and subsequent decarboxylation.[1][6]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by several observations:
-
Physical Changes: A change in color (e.g., darkening) or physical state (e.g., from a solid to a viscous oil) can suggest degradation.
-
Analytical Characterization: The most reliable way to assess purity is through analytical techniques. A change in the chromatographic profile (e.g., the appearance of new peaks or a decrease in the main peak area in HPLC or GC analysis) is a clear sign of degradation. Spectroscopic methods (NMR, IR) can also reveal changes in the chemical structure.
Q4: What are the likely degradation products?
A4: Based on the structure, the most probable degradation products are:
-
Hydrolysis Product: 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoic acid, formed by the cleavage of the ethyl ester.
-
Decarboxylation Product: 1-(2,4-dichloro-5-nitrophenyl)ethan-1-one, which results from the loss of carbon dioxide from the hydrolyzed β-keto acid.[1][6]
-
Photodegradation Products: Light exposure can lead to complex reactions involving the nitro group, potentially forming nitrophenol-like species or other derivatives.[3][5]
Troubleshooting Guide: Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Loss of potency or unexpected experimental results. | Compound Degradation: The active concentration of the compound may be lower than expected due to decomposition. | Verify Purity: Analyze the compound using a suitable analytical method like HPLC-UV (see protocol below) to confirm its purity before use. Prepare Fresh Solutions: Always prepare solutions immediately before an experiment to minimize time-dependent degradation in solution. |
| Appearance of new, unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Hydrolysis and/or Decarboxylation: The β-keto ester functionality is prone to hydrolysis, especially in the presence of moisture, acids, or bases.[1][7] The resulting β-keto acid is often unstable and can readily decarboxylate. | Use Anhydrous Solvents: For stock solutions, use high-purity, anhydrous solvents. Control pH: If aqueous solutions are necessary, buffer them to a neutral pH to minimize acid- or base-catalyzed hydrolysis. |
| Discoloration of the solid compound (e.g., yellowing or browning). | Photodegradation: The nitroaromatic ring is susceptible to degradation upon exposure to UV or visible light.[4] | Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil. Avoid unnecessary exposure to ambient light during handling. |
| Inconsistent results between different batches of the compound. | Variable Storage History: Different lots may have been exposed to varying conditions of temperature, light, and humidity, leading to different levels of degradation. | Standardize Storage: Implement a strict, standardized protocol for the storage of all batches of the compound. Re-qualify Older Batches: Before use, re-analyze the purity of older batches to ensure they still meet the required specifications. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound based on its chemical structure.
Caption: Predicted degradation pathways for this compound.
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for your specific instrumentation and sample matrix.
Objective: To quantify the purity of the parent compound and identify the presence of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Prepare a stock solution of a reference standard (if available) or a new, high-purity batch of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to be tested in acetonitrile to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a lambda max specific to the compound).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100.
-
The presence of earlier eluting peaks may indicate more polar degradation products like the hydrolyzed acid, while other new peaks could correspond to decarboxylated or photogradation products.
-
Workflow for Stability Assessment
Caption: A logical workflow for ensuring the integrity of this compound in research.
References
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
-
Overview of assays for hydrolysis of β-keto esters. ResearchGate.
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.
-
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.
-
Recent advances in the transesterification of β-keto esters. RSC Publishing.
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. ACS Publications.
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
Sources
- 1. aklectures.com [aklectures.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of impurities in "Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate"
Welcome to the technical support center for Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS: 174312-93-7).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this β-keto ester. Here, we provide field-proven insights and step-by-step protocols to help you identify and eliminate impurities, ensuring the integrity of your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter during the synthesis of this compound?
A1: The synthesis of this β-keto ester, typically achieved via a Claisen condensation or a similar acylation of an ethyl acetate enolate, can generate several predictable impurities.[2][3] Understanding their origin is the first step in effective removal.
-
Unreacted Starting Materials: The most common impurities are residual 2,4-dichloro-5-nitrobenzoyl chloride (or the corresponding ester) and ethyl acetate.
-
Self-Condensation Product: Ethyl acetate can react with itself to form ethyl acetoacetate, a common byproduct in Claisen reactions.[2][4]
-
Hydrolysis/Decarboxylation Product: β-keto esters are susceptible to hydrolysis of the ester and subsequent decarboxylation, particularly if exposed to acidic/basic conditions and heat.[5][6] This leads to the formation of 1-(2,4-dichloro-5-nitrophenyl)ethanone.
-
Residual Solvents: Solvents used in the reaction (e.g., toluene, THF) or workup (e.g., ethyl acetate, hexanes) may be present.
Q2: My final product is a persistent yellow oil or a waxy solid, not the expected crystalline material. What's causing this?
A2: This is a classic sign of impurities preventing proper crystal lattice formation. The presence of residual solvents or any of the side products mentioned in Q1 can act as a "eutectic" mixture, lowering the melting point and inhibiting crystallization. Often, even a small percentage (1-2%) of a lipophilic impurity is enough to cause this issue. Purification via column chromatography is typically required before attempting recrystallization again.
Q3: The ¹H NMR spectrum of my product appears overly complex, with more peaks than expected. Is it full of impurities, or is something else happening?
A3: While impurities are possible, it is highly probable you are observing keto-enol tautomerism.[4][7] Like many β-dicarbonyl compounds, your product exists as an equilibrium mixture of the keto form and the enol form. This results in two distinct sets of signals in the NMR spectrum. On silica gel (used for TLC or column chromatography), this equilibrium can be fast, often leading to a single, sometimes broadened, spot.[8] Do not mistake these tautomers for impurities that need to be separated, as they will readily interconvert.
Q4: What is the most effective initial method to quickly assess the purity of my crude product?
A4: Thin-Layer Chromatography (TLC) is the most efficient first-pass technique.[9] It allows you to visualize the number of components in your mixture. By running the crude material alongside the starting materials, you can quickly determine if they have been consumed. A typical eluent system for this compound would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (e.g., 7:3 Hexanes:Ethyl Acetate). The product, being more polar than the starting acyl chloride but potentially less polar than some side products, should have a distinct Rf value.
Section 2: Troubleshooting Guide: Impurity Identification
A systematic approach is crucial when identifying unknown components in your product mixture. The following workflow outlines a logical strategy for characterization.
Caption: Workflow for systematic impurity identification.
Problem: My HPLC or LC-MS analysis shows multiple peaks.
Solution: This provides quantitative data on purity and the molecular weights of impurities.
-
Integrate the Peaks: Determine the relative percentage of your main product versus the impurities.
-
Analyze the Mass Spectra (MS): For each peak, examine the mass-to-charge ratio (m/z). Compare these values against the molecular weights of the potential impurities listed in the table below. The molecular weight of the target product, this compound, is 306.10 g/mol .[1]
-
Consider Tautomers: Be aware that on some reversed-phase HPLC columns, keto-enol tautomers can sometimes separate, leading to broad or even split peaks.[10] Running the analysis at an elevated temperature (e.g., 40-50 °C) can often coalesce these peaks by accelerating the interconversion.
Problem: My NMR spectrum contains unassigned peaks that are not from the solvent or the keto-enol tautomer.
Solution: NMR is the most powerful tool for definitive structural identification of impurities.
-
Integrate All Signals: Compare the integration of impurity peaks to a known proton signal from your product (e.g., the ethyl ester's CH₃ triplet) to quantify the impurity.
-
Analyze Chemical Shifts and Splitting Patterns: Use the data in Table 1 to tentatively assign structures to the impurity signals. For example, the complete absence of the active methylene singlet (~δ 4.0-4.5 ppm) and the appearance of a new methyl singlet (~δ 2.7 ppm) would strongly suggest the decarboxylated impurity.
Table 1: Analytical Data for Target Compound and Common Impurities
| Compound Name | Origin | Approx. ¹H NMR Signals (CDCl₃, δ ppm) | Expected MW ( g/mol ) |
| This compound (Product) | Target Synthesis | 1.3 (t, 3H), 4.2 (q, 2H), 4.1 (s, 2H, keto), 7.8 (s, 1H), 8.2 (s, 1H). Enol form shows different signals. | 306.10 |
| 2,4-dichloro-5-nitrobenzoyl chloride | Unreacted Starting Material | 8.1 (s, 1H), 8.5 (s, 1H) | 258.45 |
| Ethyl Acetoacetate | Self-condensation Side Product | 1.3 (t, 3H), 2.3 (s, 3H), 3.5 (s, 2H), 4.2 (q, 2H) | 130.14 |
| 1-(2,4-dichloro-5-nitrophenyl)ethanone | Hydrolysis & Decarboxylation Product | 2.7 (s, 3H), 7.7 (s, 1H), 8.1 (s, 1H) | 234.03 |
Section 3: Troubleshooting Guide: Purification Protocols
Once impurities have been identified, the appropriate purification strategy can be selected.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities from a solid product.[11][12] The key is selecting a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[13]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). A good solvent will dissolve the solid completely upon heating but will result in significant crystal formation upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[14] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal.
-
Isolation: Once crystallization appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Allow the crystals to dry completely under vacuum.
Troubleshooting:
-
Product "Oils Out": If the product separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your impure compound.[15] Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Poor Recovery: This can happen if too much solvent was used initially or if the compound has significant solubility in the cold solvent. The mother liquor can be partially evaporated to concentrate it and recover a second crop of crystals, which should be checked for purity.
Protocol 2: Purification by Flash Column Chromatography
This technique is essential when dealing with significant quantities of impurities or when the product is an oil.[16] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[9]
Step-by-Step Methodology:
-
Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. This provides optimal separation. A gradient elution, starting with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 7:3 Hexane:EtOAc), is often effective.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting:
-
Poor Separation: If compounds elute too quickly (high Rf), decrease the polarity of the solvent system. If they stick to the column (low Rf), increase the solvent polarity.
-
Band Tailing: This can be caused by overloading the column or the compound's acidity. Adding a very small amount (e.g., 0.1%) of acetic acid to the eluent can sometimes improve the peak shape for acidic compounds.
By following these guidelines, researchers can confidently identify and remove impurities from this compound, ensuring the quality and reliability of their scientific outcomes.
References
-
Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
LookChem. (n.d.). ETHYL ACETOACETATE. Retrieved from [Link]
-
La Salle University. (n.d.). Ethyl acetoacetate reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
Brainly.in. (2021, January 7). Ethyl derivative of acetoacetic ester on basic hydrolysis forms. Retrieved from [Link]
-
AK Lectures via YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
ResearchGate. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
SlideShare. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
University of Central Florida. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
Reddit. (2017, July 26). Is it possible to separate keto enol tautomers via column chromatography?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]
-
US EPA. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]
Sources
- 1. This compound | CAS: 174312-93-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 16. columbia.edu [columbia.edu]
"Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate" reaction mechanism and kinetics optimization
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate. As a valuable β-keto ester, this molecule is a versatile intermediate in the development of complex chemical entities. This document provides in-depth answers to common questions, detailed protocols, and robust troubleshooting strategies to ensure experimental success.
Section 1: Reaction Mechanism & Core Concepts
This section addresses fundamental questions regarding the synthesis, providing the causal logic behind the reaction's progression.
Q1: What is the fundamental reaction mechanism for synthesizing this β-keto ester?
The synthesis of this compound is best achieved through a crossed Claisen-type condensation (specifically, an acylation of an ester enolate).[1][2] This reaction involves the carbon-carbon bond formation between two different carbonyl compounds: one that can form an enolate (the nucleophile) and one that acts as an acylating agent (the electrophile).[3]
The mechanism proceeds in several key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from an enolizable ester, such as ethyl acetate, to form a nucleophilic enolate ion.[3]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acylating agent, in this case, 2,4-dichloro-5-nitrobenzoyl chloride. This forms a tetrahedral intermediate.[4][5]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group—in this case, a chloride ion—to yield the final β-keto ester product.[4][5]
-
Driving the Reaction: A crucial final step is the deprotonation of the newly formed β-keto ester by the base. The α-protons on the product (flanked by two carbonyls, pKa ≈ 11) are significantly more acidic than those on the starting ester (pKa ≈ 25).[6] This essentially irreversible deprotonation drives the reaction equilibrium to completion.[4][6]
-
Acidic Workup: A final acidification step is required to protonate the product enolate, yielding the neutral this compound.[7]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation.
Q2: Why is a stoichiometric amount of base required for this reaction?
Unlike catalytically driven reactions, the Claisen condensation requires at least a full equivalent of base.[4] The reason lies in the thermodynamics of the reaction. The initial steps—enolate formation and nucleophilic attack—are reversible and may not strongly favor the product.[8] The key to achieving a high yield is the final deprotonation of the β-keto ester product. Because the product is much more acidic than the starting ester, the base will preferentially and almost irreversibly deprotonate it, forming a stable enolate salt.[5] This final step effectively removes the product from the equilibrium, pulling the entire reaction sequence forward according to Le Châtelier's principle. Using only a catalytic amount of base would result in a stalled reaction and a low yield.[6]
Q3: What are the most suitable starting materials for this synthesis?
The selection of starting materials is critical for minimizing side reactions and maximizing yield.
-
Electrophile (Acylating Agent): The most effective choice is 2,4-dichloro-5-nitrobenzoyl chloride . Acid chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution, making the reaction efficient.[9] Using the corresponding ester (e.g., methyl 2,4-dichloro-5-nitrobenzoate) is possible but less efficient, as the leaving group (alkoxide) is less favorable than chloride, and it increases the risk of unwanted side reactions.
-
Nucleophile (Enolate Source):
-
Ethyl Acetate: A direct and cost-effective choice. Its enolate reacts with the acyl chloride to directly form the target molecule.
-
Diethyl Malonate: This is another excellent option. It is readily acylated, and the resulting product can then undergo decarboxylation (removal of one of the ester groups as CO2) upon heating in acidic conditions to yield the target β-keto ester.[10] This two-step approach is very reliable.
-
Magnesium enolate of an ethyl malonic acid half-ester: This specialized method offers high yields by reacting a pre-formed, stable magnesium enolate with the acyl chloride in a process known as a decarboxylative Claisen condensation.[9]
-
For a robust and direct synthesis, the combination of 2,4-dichloro-5-nitrobenzoyl chloride and the enolate of ethyl acetate is highly recommended.
Section 2: Kinetics Optimization & Experimental Protocol
Optimizing reaction parameters is essential for achieving a high yield of a pure product in a timely manner.
Q4: How can I maximize the yield and reaction rate?
Several factors influence the kinetics and overall success of the synthesis. Careful control of these parameters is key.
| Parameter | Recommended Condition/Reagent | Rationale & Expert Insight |
| Base Selection | Sodium Hydride (NaH), 60% in oil | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the ester to form the enolate.[11][12] Unlike alkoxides, it does not introduce the risk of transesterification.[6][13] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A dry, aprotic solvent is mandatory to prevent quenching the base and enolate.[6][11] THF has excellent solvating properties for the intermediates formed. |
| Temperature | 0 °C to room temperature | Enolate formation with NaH can be initiated at 0 °C to control the initial exothermic reaction, followed by warming to room temperature to ensure complete reaction. Low temperatures are crucial during the acidic workup to prevent product decomposition.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | The strong base and the enolate intermediate are highly sensitive to moisture and oxygen.[6] An inert atmosphere is essential to prevent their degradation and ensure a high yield. |
| Reagent Addition | Slow, dropwise addition of the acyl chloride | Adding the highly reactive acyl chloride slowly to the pre-formed enolate solution helps to control the reaction's exothermicity and prevents the formation of side products from localized excess of the electrophile. |
Detailed Experimental Protocol: Synthesis via Acylation of Ethyl Acetate
This protocol describes a reliable method for the synthesis of this compound.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethyl Acetate
-
2,4-dichloro-5-nitrobenzoyl chloride
-
1 M Hydrochloric Acid (HCl), chilled
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvents for purification (e.g., Hexane, Ethyl Acetate)
Caption: Figure 2: Experimental Workflow for Synthesis.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and addition funnel. Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and suspend the NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Enolate Formation: Add anhydrous ethyl acetate (1.0 equivalent) dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium enolate.
-
Acylation: In a separate flask, dissolve 2,4-dichloro-5-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF. Cool the enolate solution back down to 0 °C and add the acyl chloride solution dropwise via the addition funnel over 30-45 minutes.
-
Reaction Monitoring: After the addition, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding chilled 1 M HCl at 0 °C until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing and Drying: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid) and brine.[6] Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Section 3: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the synthesis.
Q5: My reaction yield is very low or I recovered only starting material. What went wrong?
This is a common issue often traced back to the deactivation of the reactive intermediates. Check the following:
-
Moisture Contamination: The most likely culprit. Water will rapidly quench both the NaH base and the enolate.[6] Ensure all glassware is rigorously flame- or oven-dried and that all solvents are certified anhydrous.
-
Insufficient or Inactive Base: Use a fresh bottle of NaH. Older reagents can have a layer of inactive sodium hydroxide on their surface. Ensure you are using at least a stoichiometric amount (1.0-1.1 equivalents) to drive the reaction.[6]
-
Incomplete Enolate Formation: Allow sufficient time for the reaction between the ester and the base. The cessation of H₂ bubbling is a good visual indicator of completion.
Q6: I'm observing multiple byproducts in my TLC/GC-MS analysis. What are they and how can I prevent them?
Byproduct formation points to competing reaction pathways.
| Issue | Potential Cause | Recommended Solution |
| Recovery of 2,4-dichloro-5-nitrobenzoic acid | Hydrolysis of the starting acyl chloride | This occurs if there is moisture in the reaction setup or during workup. Ensure completely anhydrous conditions. |
| Presence of a ketone byproduct (2,4-dichloro-5-nitroacetophenone) | Decarboxylation of the β-keto ester product[6][10] | The product is sensitive to heat and strong acid/base. Perform the acidic quench at 0 °C and avoid prolonged heating during workup or purification.[6] |
| Self-condensation of ethyl acetate | Low reactivity of the acyl chloride or improper addition | This is less common with a highly reactive acyl chloride. Ensure the acyl chloride is added slowly to the pre-formed enolate so that the enolate always has an electrophile to react with.[6] |
Q7: My product decomposed during workup or purification. How can I isolate it successfully?
β-keto esters can be sensitive, particularly to hydrolysis and subsequent decarboxylation.[10]
-
Avoid Strong Acids/Bases and Heat: During workup, use chilled, dilute acid and perform extractions quickly.[6] When removing solvent on a rotary evaporator, use a low-temperature water bath.
-
Purification Strategy: Flash column chromatography at room temperature is generally the mildest and most effective method. Distillation is often not recommended unless the product is known to be thermally stable, as it can promote decarboxylation.[6]
-
Storage: Store the final product in a cool, dry, and dark environment to prevent degradation over time.
References
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]
-
Doceri. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]
-
Mak, K. K. W., et al. (n.d.). Probing the Rate-Determining Step of the Claisen-Schmidt Condensation by Competition Reactions. Journal of Chemical Education. Retrieved from [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Journal of the American Chemical Society. (2012, May 31). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PubMed Central. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
PubMed. (2004, October 1). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... Retrieved from [Link]
-
ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Chemical Reviews. Retrieved from [Link]
-
The Human Metabolome Database. (2012, September 12). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
-
SciELO. (2012, March 29). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl diacetylacetate. Retrieved from [Link]
- Google Patents. (2013, October 10). WO 2013/150545 A2.
-
ResearchGate. (2024, August 1). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. Retrieved from [Link]
Sources
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Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related β-keto esters. Here, we provide in-depth troubleshooting guides and frequently asked questions in a structured Q&A format to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and robust method for the synthesis of this compound is a magnesium-mediated Claisen condensation. This reaction involves the acylation of the magnesium enolate of ethyl acetate with 2,4-dichloro-5-nitrobenzoyl chloride.
The general reaction scheme is as follows:
Reaction:
-
Acylating Agent: 2,4-Dichloro-5-nitrobenzoyl chloride
-
Nucleophile Precursor: Ethyl acetate
-
Catalyst/Promoter: Magnesium Ethoxide (Mg(OEt)₂)
This method is favored due to its relatively high yield and selectivity, driven by the formation of a stable six-membered chelate intermediate with the magnesium ion. This chelation enhances the nucleophilicity of the ethyl acetate enolate and directs the acylation process.
Q2: I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Low or no yield is a common issue that can often be traced back to a few critical factors. A systematic approach to troubleshooting is recommended.
Caption: Mechanism of magnesium ethoxide-mediated Claisen condensation.
Experimental Protocols
Protocol 1: Synthesis of this compound using Magnesium Ethoxide
Materials:
-
Magnesium turnings
-
Anhydrous Ethanol
-
Ethyl acetate (anhydrous)
-
2,4-dichloro-5-nitrobenzoyl chloride
-
Toluene (anhydrous)
-
Dilute Sulfuric Acid (e.g., 1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Magnesium Ethoxide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂), add magnesium turnings (1.1 eq).
-
Add a small amount of anhydrous ethanol to initiate the reaction, along with a crystal of iodine if necessary.
-
Once the reaction begins, add the remaining anhydrous ethanol (2.5 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux until all the magnesium has reacted to form a clear or slightly hazy solution of magnesium ethoxide.
-
-
Enolate Formation:
-
Cool the magnesium ethoxide solution to room temperature.
-
Add anhydrous toluene, followed by the dropwise addition of anhydrous ethyl acetate (2.2 eq) over 30 minutes.
-
Stir the resulting suspension at 50°C for 1 hour to ensure complete formation of the magnesium enolate.
-
-
Acylation Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Dissolve 2,4-dichloro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous toluene and add it dropwise to the cooled enolate suspension over 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C and slowly quench by adding it to a stirred solution of cold dilute sulfuric acid, ensuring the pH of the aqueous layer is between 1 and 2.
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
References
- Kobuke, Y., & Yoshida, J. (1978). Tetrahedron Letters, 19(1), 367-370. Biomimetic polyketide synthesis.
- Pansare, S. V., Malusare, M. G., & Rai, A. N. (2000). Magnesium Bromide Catalysed Acylation of Alcohols.
- Roy, B., et al. (2016). Nano-structured Magnesium Oxide as Efficient Recyclable Catalyst for Knoevenagel and Claisen-Schmidt Condensation Reactions. ChemistrySelect, 1(14), 4354-4360.
- Fujita, T., et al. (1995). Synthesis and Herbicidal Activity of 2-Cyano-3-arylamino-2-propenoates and Related Compounds. Chemical and Pharmaceutical Bulletin, 43(12), 2123-2132.
-
Wikipedia contributors. (2023). Claisen condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LibreTexts. (2021). The Claisen Condensation Reaction. In Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Sibi, M. P., & Asano, Y. (2001). Enantioselective Conjugate Addition of Thiols to α,β-Unsaturated Carbonyl Compounds Catalyzed by Chiral Pyridine-Based N-Oxides. Journal of the American Chemical Society, 123(39), 9708–9709.
- Rath, M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121.
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Technical Support Center: Navigating the Stability of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Welcome to the technical support center for "Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate." This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile β-keto ester in their synthetic workflows. As a molecule possessing multiple reactive centers, its stability can be a critical factor in achieving high-yield, high-purity outcomes. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you mitigate degradation and optimize your reaction conditions.
Understanding the Molecule: A Multi-faceted Reactivity Profile
This compound is a β-keto ester, a class of compounds known for their utility in forming carbon-carbon bonds.[1] However, the very features that make it a valuable synthetic intermediate also render it susceptible to degradation. The primary points of reactivity are:
-
The β-Keto Ester System: This functional group is prone to hydrolysis (cleavage of the ester) and subsequent decarboxylation (loss of CO₂), particularly under acidic or basic conditions and at elevated temperatures.[2][3][4]
-
The Aromatic Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and may be susceptible to reduction under certain conditions.
-
The Dichlorinated Phenyl Ring: The chlorine atoms are generally stable but can participate in nucleophilic aromatic substitution reactions under forcing conditions.
This guide will focus on preventing the unwanted degradation of the β-keto ester functionality, which is the most common challenge encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is significantly lower than expected, and I've isolated a ketone byproduct. What is happening?
Answer: This is a classic sign of hydrolysis followed by decarboxylation of your β-keto ester.[3][4] The reaction proceeds in two steps: first, the ethyl ester is hydrolyzed to a β-keto acid intermediate. This intermediate is often unstable and readily loses carbon dioxide upon gentle heating to form a ketone.
Causality:
-
Presence of Water: Trace amounts of water in your solvents or reagents can facilitate hydrolysis, especially if acidic or basic catalysts are present.
-
Inappropriate pH: Both strong acids and strong bases can catalyze the hydrolysis of the ester.[2][5][6]
-
Elevated Temperatures: Heating the reaction mixture, especially during prolonged reaction times or during workup, can promote the decarboxylation of the β-keto acid intermediate.[3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use reagents with low water content.
-
-
Control pH During Workup:
-
If an aqueous workup is necessary, perform it at low temperatures (0-5 °C).
-
Use a buffered solution or a weak acid (like ammonium chloride) for neutralization to avoid strongly acidic or basic conditions.
-
-
Minimize Heat Exposure:
-
Run the reaction at the lowest effective temperature.
-
During workup and purification, avoid prolonged heating. If concentration is required, use a rotary evaporator at reduced pressure and moderate temperature.
-
FAQ 2: I'm observing multiple unknown spots on my TLC plate. What are the likely side reactions?
Answer: Besides the ketone from decarboxylation, other side products can arise from self-condensation or transesterification.
Causality:
-
Transesterification: If you are using an alkoxide base where the alkyl group does not match the ester (e.g., sodium methoxide with your ethyl ester), you can get a mixture of methyl and ethyl esters as byproducts.[7]
-
Self-Condensation (Claisen Condensation): In the presence of a strong base, the enolate of your β-keto ester can react with another molecule of the ester, leading to oligomeric byproducts.[7] This is more likely if the desired reaction with your intended electrophile is slow.
Troubleshooting Protocol:
-
Match Your Base to Your Ester: Always use an alkoxide base that corresponds to the alcohol of your ester. For this compound, use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt).[7]
-
Control the Addition of Reagents:
-
To minimize self-condensation, consider a directed Claisen condensation approach.[7] Prepare the enolate of your β-keto ester at low temperature (e.g., -78 °C) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then slowly add your electrophile.
-
Alternatively, if using an alkoxide, add your β-keto ester slowly to a solution of the base and the electrophile to keep the instantaneous concentration of the enolate low.
-
Key Degradation Pathway and Prevention Workflow
The following diagram illustrates the primary degradation pathway of this compound and the key intervention points for prevention.
Caption: Degradation pathway and prevention strategies.
Quantitative Guide to Reaction Conditions
To minimize degradation, careful selection of reaction parameters is crucial. The following table provides recommended starting points for your experiments.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous THF, Dioxane, Toluene, or DMF | Must be free of water to prevent hydrolysis. The choice depends on the specific reaction and solubility of other reagents. |
| Base | Sodium Ethoxide (NaOEt) or LDA | NaOEt should be used when transesterification is not a concern. LDA is preferred for directed reactions to avoid self-condensation.[7] |
| Temperature | -78 °C to Room Temperature | Enolate formation is often best at low temperatures. Subsequent reactions may proceed at room temperature, but avoid heating unless necessary. |
| Workup pH | 5 - 7 | Use a saturated aqueous solution of NH₄Cl or a dilute buffer. Avoid strong acids or bases which can catalyze hydrolysis.[5] |
| Purification | Flash Chromatography | Avoid distillation at high temperatures which can cause decarboxylation. Use a neutral stationary phase like silica gel. |
Analytical Methods for Monitoring Degradation
Regularly monitoring your reaction's progress and purity is essential for troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the reaction. The ketone byproduct will have a different Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can be used to track the formation of byproducts over time. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, such as the ketone formed after decarboxylation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of your product and identify impurities. The methylene protons between the carbonyl groups in the starting material are characteristic and will be absent in the ketone byproduct.
Experimental Protocol: A General Procedure for Alkylation while Minimizing Degradation
This protocol provides a step-by-step method for a typical alkylation reaction, incorporating best practices to prevent the degradation of this compound.
Caption: Step-by-step alkylation workflow.
By adhering to these guidelines and understanding the underlying chemical principles, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields and purer products.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]
-
Török, B., et al. (2005). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. Available from: [Link]
-
Gassman, P. G., & Schenk, W. N. (2006). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. Available from: [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available from: [Link]
-
ResearchGate. Overview of assays for hydrolysis of β-keto esters. (A) Hydrolysis... Available from: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available from: [Link]
-
Pakistan Academy of Sciences. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available from: [Link]
-
ResearchGate. The formation of phenolic products from the 4-nitrophenol (a, pH = 2)... Available from: [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]
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Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available from: [Link]
- Google Patents. EP0755969B1 - Beta ketoesters as stabilisers for polymers containing chlorine.
-
JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: [Link]
-
Klajn, R., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications. Available from: [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]
-
ChemRxiv. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Available from: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
Benesi, A. J. (2001). Mastering .beta.-Keto Esters. ACS Publications. Available from: [Link]
- Google Patents. EP1229073A2 - Beta-diketones and their use as PVC stabilizers.
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Reactivity: Key Transformations of 3-Nitrophenylacetylene in Research. Available from: [Link]
-
Wikipedia. 4-Nitrophenol. Available from: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available from: [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. OPUS. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
ResearchGate. Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. Available from: [Link]
- Google Patents. WO 2013/150545 A2.
-
US EPA. Environmental Chemistry Methods: Propanil; 422005-01. Available from: [Link]
-
ResearchGate. 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. Available from: [Link]
-
CDC. nitroaromatic compounds 2005 | niosh. Available from: [Link]
-
PubMed. (2023). Efficient degradation of 2,4-dichlorophenol by heterogeneous electro-Fenton using bulk carbon aerogels modified in situ with FeCo-LDH as cathodes: Operational parameters and mechanism exploration. Available from: [Link]
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Technical Support Center: Synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating the formation of common by-products. Our goal is to provide actionable insights rooted in mechanistic chemistry to enhance your experimental success, yield, and purity.
Overview of the Synthesis: A Claisen Condensation Approach
The synthesis of this compound, a valuable β-keto ester intermediate, is typically achieved via a crossed Claisen condensation reaction.[1][2] In this reaction, an ester enolate acts as a nucleophile, attacking an acylating agent. A common pathway involves the reaction of an activated form of 2,4-dichloro-5-nitrobenzoic acid (such as its acyl chloride or another ester) with the enolate of an ethyl ester, like ethyl acetate, in the presence of a strong, non-nucleophilic base.[3][4]
The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) at the α-carbon than the starting ester (pKa ≈ 25).[4] This acidity is a critical feature of the reaction, as the final deprotonation by the base drives the equilibrium towards product formation. Subsequent acidic workup is required to protonate the enolate and yield the final neutral product.
Caption: General workflow for the Claisen condensation synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product yield is consistently low. What are the most common causes?
A1: Low yields can typically be traced back to one of three areas: suboptimal reaction conditions, competing side reactions, or mechanical losses during workup.
-
Reaction Conditions: Ensure your base is sufficiently strong and used in at least a stoichiometric amount. The product's α-proton is acidic and will consume one equivalent of base to form the stable enolate; using less than one equivalent will result in an incomplete reaction.[4] Also, verify that all reagents and solvents are strictly anhydrous, as moisture can quench the base and lead to hydrolysis by-products.
-
Side Reactions: The most common yield-reducing side reactions are the self-condensation of your ethyl ester starting material and hydrolysis of either the starting acylating agent or the final product.[5][6] Elevated temperatures can promote side reactions, so maintaining the recommended temperature profile is crucial.
-
Workup Losses: The β-keto ester product can be susceptible to hydrolysis and subsequent decarboxylation, especially if the acidic workup is too harsh or prolonged.[7][8] Ensure the workup is performed efficiently and at low temperatures.
Q2: I've isolated my product, but my NMR/HPLC analysis shows significant impurities. What are they likely to be?
A2: The impurity profile is highly dependent on your specific reaction conditions. However, several common by-products are frequently observed. The table below summarizes the most probable impurities, their cause, and their key analytical signatures.
| By-product Name | Formation Mechanism | How to Identify (Typical Signature) |
| Ethyl Acetoacetate | Self-condensation of ethyl acetate.[6][9] | ¹H NMR: Characteristic quartet and triplet for the ethyl group, and a singlet around 2.2 ppm for the methyl ketone. GC-MS: A peak with m/z corresponding to C₆H₁₀O₃. |
| 2,4-dichloro-5-nitrobenzoic acid | Hydrolysis of the acylating agent (e.g., acyl chloride) or the final product.[10] | HPLC: A more polar peak than the product. ¹H NMR: Absence of ethyl ester signals, presence of a broad carboxylic acid proton signal (>10 ppm). |
| 1-(2,4-dichloro-5-nitrophenyl)ethan-1-one | Hydrolysis of the product ester followed by decarboxylation of the resulting β-keto acid.[11][12] | GC-MS: A peak with m/z corresponding to C₈H₅Cl₂NO₃. ¹H NMR: A sharp singlet for the methyl ketone protons. |
| Unreacted Starting Materials | Incomplete reaction. | Identification depends on the starting materials used (e.g., 2,4-dichloro-5-nitrobenzoyl chloride, diethyl malonate). |
| Di-acylated Product | The product enolate reacts with a second molecule of the acylating agent.[13] | MS: A high molecular weight peak corresponding to the addition of another acyl group. HPLC: A less polar, later-eluting peak. |
Q3: Why is maintaining anhydrous conditions so important for this reaction?
A3: Water has several detrimental effects on a Claisen condensation:
-
Quenches the Base: Strong bases like sodium ethoxide or sodium hydride react rapidly and irreversibly with water. This consumes the base, preventing it from deprotonating the ester to form the required enolate nucleophile.
-
Promotes Hydrolysis: Water can hydrolyze the ester functional groups in both the starting materials and the product.[10][14] Hydrolysis of the starting acylating agent deactivates it, while hydrolysis of the β-keto ester product leads to the corresponding β-keto acid. This acid is often unstable and can readily decarboxylate upon heating, leading to a ketone by-product and a loss of yield.[8]
Troubleshooting Guide: By-product Formation & Mitigation
A deep understanding of how by-products are formed is the key to preventing them. Below are the mechanisms for the most common impurities and strategies to minimize their formation.
Issue 1: Formation of Ethyl Acetoacetate (Self-Condensation)
This occurs when the enolate of ethyl acetate attacks another molecule of ethyl acetate instead of the desired 2,4-dichloro-5-nitrophenyl acylating agent.
Mitigation Strategy: This side reaction is governed by relative reaction rates. To favor the desired crossed condensation, add the ethyl acetate/base mixture slowly to a solution of the acylating agent. This maintains a low concentration of the ethyl acetate enolate, maximizing its chances of reacting with the more electrophilic acylating agent that is present in higher concentration.
Caption: Formation of ethyl acetoacetate via self-condensation.
Issue 2: Formation of Decarboxylated Ketone
This by-product, 1-(2,4-dichloro-5-nitrophenyl)ethan-1-one, is a two-step impurity. First, the product ester is hydrolyzed to a β-keto acid. Then, this acid, upon mild heating, loses CO₂ to form a ketone.
Mitigation Strategy:
-
Anhydrous Conditions: As discussed, prevent the initial hydrolysis step by ensuring the reaction is completely dry.
-
Mild Workup: During the aqueous workup, use dilute acid and keep the temperature low (e.g., 0-5 °C) to minimize the rate of hydrolysis. Avoid prolonged exposure to acidic or basic aqueous conditions. Do not use excessive heat during solvent evaporation if residual acid or base is present.
Caption: Pathway from product to decarboxylated ketone by-product.
Analytical Protocols & Workflows
Reliable analysis is critical for process optimization. Below are recommended starting points for analytical methods and a logical workflow for troubleshooting.
Recommended Analytical Methods
| Method | Column/Parameters | Mobile Phase/Conditions | Purpose |
| Reverse-Phase HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient: Acetonitrile/Water (with 0.1% TFA or Formic Acid) | Quantify purity, detect polar by-products (e.g., carboxylic acids) and non-polar by-products (di-acylated species). |
| Gas Chromatography (GC-MS) | DB-5ms or similar non-polar capillary column (30 m x 0.25 mm) | Temperature Program: 100°C hold 2 min, ramp to 280°C at 15°C/min. | Identify volatile by-products like the decarboxylated ketone and unreacted starting materials. MS provides mass confirmation.[15][16] |
| ¹H NMR | 400 MHz, CDCl₃ | TMS as internal standard | Confirm structure of the main product. Identify characteristic signals of impurities (e.g., methyl ketone singlet for decarboxylated product, unique aromatic signals for starting materials).[17] |
Troubleshooting & Analysis Workflow
When encountering an impure product, a systematic approach is essential.
Caption: A systematic workflow for impurity analysis and mitigation.
References
- Organic Syntheses Procedure. vertexaisearch.cloud.google.com.
- ChemicalBook. This compound synthesis.
- Quora. What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. (2014-07-27).
- Google Patents. Process for ring acylation of phenols.
- BYJU'S. Claisen Condensation Mechanism.
- ResearchGate. Synthesis of 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. (2024-08-01).
- NROChemistry. Claisen Condensation: Mechanism & Examples.
- Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024-09-30).
- ACS Publications. Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model.
- Master Organic Chemistry. Decarboxylation. (2022-05-20).
- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14).
- Google Patents. Condensation of ethyl acetate.
- YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014-07-08).
- ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025-08-06).
- ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Doubtnut. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields.
- Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021-10-31).
- US EPA. Environmental Chemistry Methods: Propanil; 422005-01.
- Impactfactor. GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. (2024-12-25).
- CDC. NMAM METHOD 2005.
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Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The precise substitution pattern on the phenyl ring makes it a key building block for targeted molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective methodologies, efficiency, and practical considerations. The information presented herein is intended to assist researchers in making informed decisions for the synthesis of this and structurally related molecules.
Route 1: Two-Step Synthesis via Acylation of Diethyl Malonate and Subsequent Decarboxylation
This classical and well-documented approach involves two distinct chemical transformations: the acylation of diethyl malonate with 2,4-dichloro-5-nitrobenzoyl chloride to form a substituted malonic ester, followed by the selective removal of one of the ethyl carboxylate groups.
Overall Transformation
Caption: Two-step synthesis of the target molecule.
Step 1: Acylation of Diethyl Malonate
The initial step is a Claisen-type condensation reaction where the enolate of diethyl malonate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dichloro-5-nitrobenzoyl chloride. The choice of base and reaction conditions is critical to favor C-acylation over O-acylation and to achieve high yields.
Method A: Magnesium Ethoxide-Mediated Acylation
This method, adapted from established procedures for the acylation of active methylene compounds, utilizes magnesium ethoxide to form a chelated enolate of diethyl malonate. This chelation enhances the nucleophilicity of the central carbon atom and favors the desired C-acylation.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend magnesium turnings (1.1 eq) in absolute ethanol.
-
Add a small amount of a catalyst, such as iodine or carbon tetrachloride, to initiate the reaction, forming magnesium ethoxide.
-
Once the magnesium has completely reacted, add diethyl malonate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete formation of the magnesium enolate.
-
Cool the reaction mixture to 0-5 °C and add a solution of 2,4-dichloro-5-nitrobenzoyl chloride (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by carefully adding dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate.
Causality of Experimental Choices:
-
Magnesium Ethoxide: The use of magnesium ethoxide as the base is crucial. The divalent magnesium ion chelates with the two carbonyl oxygen atoms of diethyl malonate, increasing the acidity of the α-protons and locking the enolate in a conformation that promotes C-acylation.[1]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as both magnesium ethoxide and the acid chloride are highly reactive towards water.
-
Temperature Control: The initial formation of the magnesium enolate is exothermic. Subsequent dropwise addition of the acyl chloride at low temperatures is necessary to control the reaction rate and prevent side reactions.
Method B: Triethylamine/Magnesium Chloride-Mediated Acylation
An alternative, milder approach involves the use of triethylamine as a base in the presence of magnesium chloride.[2] This method avoids the need for the in-situ preparation of magnesium ethoxide.
Experimental Protocol:
-
To a stirred suspension of anhydrous magnesium chloride (1.1 eq) in anhydrous acetonitrile, add diethyl malonate (1.0 eq) followed by triethylamine (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,4-dichloro-5-nitrobenzoyl chloride (1.0 eq) in anhydrous acetonitrile dropwise.
-
Continue stirring at room temperature for 12-24 hours.
-
Work-up the reaction as described in Method A.
Causality of Experimental Choices:
-
Magnesium Chloride: In this procedure, magnesium chloride acts as a Lewis acid, coordinating to the carbonyl groups of diethyl malonate, thereby increasing the acidity of the α-protons enough for triethylamine, a relatively weak base, to effect deprotonation.[2]
-
Triethylamine: As a tertiary amine, triethylamine is non-nucleophilic and does not compete with the malonate enolate in attacking the acid chloride. Two equivalents are used to both deprotonate the malonate and neutralize the HCl formed during the reaction.
Step 2: Decarboxylation
The second step involves the hydrolysis of one of the ester groups of the substituted malonate followed by decarboxylation to yield the target β-keto ester. A well-documented procedure for this specific transformation is provided by Fujita et al. in the Chemical and Pharmaceutical Bulletin.[3]
Experimental Protocol (Fujita et al., 1995):
-
A suspension of diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq) in water is heated at reflux for 2 hours.
-
After cooling, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
p-Toluenesulfonic Acid: This strong acid catalyzes the hydrolysis of one of the ester groups to a carboxylic acid.
-
Heating in Water: The elevated temperature in an aqueous medium facilitates both the hydrolysis and the subsequent decarboxylation of the resulting β-keto acid, which is thermally unstable. The decarboxylation proceeds through a cyclic transition state.
Route 2: One-Pot Synthesis (Hypothetical)
While a one-pot synthesis for this specific molecule is not explicitly detailed in the literature, a plausible route can be designed based on the principles of the Claisen condensation. This approach would involve the direct reaction of 2,4-dichloro-5-nitrobenzoic acid ethyl ester with ethyl acetate in the presence of a strong base.
Caption: Hypothetical one-pot synthesis via Claisen condensation.
Proposed Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol by reacting sodium metal (1.1 eq) with excess absolute ethanol.
-
Distill off the excess ethanol to obtain dry sodium ethoxide.
-
Add anhydrous ethyl acetate (1.0 eq) to the sodium ethoxide at 0-5 °C.
-
To this stirred mixture, add ethyl 2,4-dichloro-5-nitrobenzoate (1.0 eq) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Mechanistic Considerations and Potential Challenges:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate ethyl acetate to form the nucleophilic enolate. Sodium ethoxide is a common choice for this transformation.[4][5]
-
Equilibrium: The Claisen condensation is an equilibrium process. To drive the reaction to completion, the product β-keto ester, which is more acidic than the starting materials, is deprotonated by the base. A final acidic workup is necessary to protonate the enolate product.[6]
-
Self-Condensation: A potential side reaction is the self-condensation of ethyl acetate. Using the aromatic ester as the limiting reagent can help to minimize this.
-
Lack of Precedent: The feasibility and yield of this specific crossed Claisen condensation are not documented and would require experimental validation.
Comparison of Synthetic Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis (Hypothetical) |
| Plausibility | Experimentally verified[3] | Theoretically plausible, but requires optimization |
| Number of Steps | Two | One |
| Starting Materials | 2,4-dichloro-5-nitrobenzoyl chloride, Diethyl malonate | Ethyl 2,4-dichloro-5-nitrobenzoate, Ethyl acetate |
| Reagents | Magnesium or MgCl₂/Et₃N, p-TsOH | Strong base (e.g., NaOEt) |
| Control over Reaction | Stepwise control allows for isolation and purification of the intermediate | Potential for side reactions (e.g., self-condensation) |
| Expected Yield | Moderate to high (specific yield data required from the reference) | Likely to be lower and require significant optimization |
| Purification | Two purification steps (intermediate and final product) | One main purification step |
Conclusion
For the synthesis of this compound, the two-step route involving the acylation of diethyl malonate followed by decarboxylation is the more reliable and well-established method. The procedure detailed by Fujita et al. provides a clear and experimentally validated pathway to the final product. While a one-pot Claisen condensation is theoretically possible, it would necessitate considerable experimental development to optimize conditions and mitigate potential side reactions. Therefore, for predictable and scalable synthesis, Route 1 is the recommended approach. The choice between the magnesium ethoxide and the triethylamine/magnesium chloride methods for the initial acylation step would depend on the desired reaction conditions and available reagents, with the latter offering a milder alternative.
References
-
Fujita, M., Egawa, H., Kataoka, M., Miyamoto, T., Nakano, J., & Matsumoto, J. (1995). Imidazo- and Triazoloquinolones as Antibacterial Agents. Synthesis and Structure-Activity Relationships. Chemical and Pharmaceutical Bulletin, 43(12), 2123-2132. [Link]
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(14), 2622–2624. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Lookchem. (n.d.). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]
-
YouTube. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Decarboxylation of malonic esters. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl ethoxymagnesium malonate. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]
-
Scribd. (n.d.). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Retrieved from [Link]
-
NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]
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- 1. Diethyl ethoxymagnesium malonate | C9H15MgO5- | CID 131710032 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Spectroscopic Validation of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive spectroscopic validation of the molecular structure of "Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate," a compound of interest in medicinal chemistry. By integrating predictive analysis with comparative data from structurally related analogs, we present a robust methodology for structural elucidation, grounded in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to apply these analytical techniques with a high degree of confidence.
The Imperative of Spectroscopic Validation
The synthesis of novel organic compounds is often fraught with the potential for isomeric byproducts and unexpected rearrangements. Consequently, the definitive confirmation of a target molecule's structure is not merely a procedural formality but a critical checkpoint in the research and development pipeline. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a fingerprint of the compound's atomic and electronic environment. In this guide, we will dissect the spectroscopic signature of this compound to provide a self-validating system of structural proof.
Molecular Structure and Spectroscopic Expectations
Before delving into the experimental and predicted data, a foundational understanding of the target molecule's structure is essential. The logical relationship between the structure and its expected spectroscopic output forms the basis of our analysis.
Caption: Molecular Structure of the Target Compound.
Based on this structure, we can anticipate the following spectroscopic features:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a methylene group adjacent to a carbonyl, and aromatic protons.
-
¹³C NMR: Resonances for the ethyl group carbons, the methylene carbon, two carbonyl carbons, and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing substituents.
-
FT-IR: Characteristic absorption bands for C=O stretching (ester and ketone), C-O stretching, aromatic C-H and C=C stretching, and N-O stretching from the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with predictable fragmentation patterns.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of distinct proton environments and their connectivity within a molecule.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum was generated using the online prediction tool available at NMRDB.org.[1] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.32 | s | 1H | Ar-H |
| 7.85 | s | 1H | Ar-H |
| 4.25 | q | 2H | -O-CH₂-CH₃ |
| 4.10 | s | 2H | -CO-CH₂-CO- |
| 1.30 | t | 3H | -O-CH₂-CH₃ |
The prediction indicates two singlets in the aromatic region, a consequence of the substitution pattern on the benzene ring leaving two isolated aromatic protons. The ethyl group protons are predicted to appear as a quartet and a triplet, characteristic of their spin-spin coupling. The methylene protons flanked by two carbonyl groups are predicted as a singlet.
Comparative ¹H NMR Data of Structural Analogs
To contextualize the predicted data, we can compare it to the known ¹H NMR data of structurally similar compounds.
Table 2: Experimental ¹H NMR Data for Comparative Compounds
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl 3-oxo-3-phenylpropanoate | 7.95-7.45, 4.19, 3.95, 1.25 | m, q, s, t | 5H, 2H, 2H, 3H | Ar-H, -O-CH₂-CH₃, -CO-CH₂-CO-, -O-CH₂-CH₃ |
| 2,4-Dichloro-5-nitrobenzoic acid | 8.61, 7.89 | s, s | 1H, 1H | Ar-H, Ar-H |
The aromatic protons in 2,4-dichloro-5-nitrobenzoic acid appear as singlets, consistent with the prediction for our target molecule. The chemical shifts of the ethyl group and the active methylene in Ethyl 3-oxo-3-phenylpropanoate provide a reasonable baseline for our predictions, with expected downfield shifts in the target molecule due to the increased electron-withdrawing nature of the dinitrophenyl group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum was generated using the online prediction tool at NMRDB.org.[1]
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 185.0 | Ar-C=O |
| 167.0 | O-C=O |
| 148.0 | Ar-C-NO₂ |
| 140.0 | Ar-C-Cl |
| 135.0 | Ar-C-Cl |
| 132.0 | Ar-CH |
| 128.0 | Ar-C |
| 125.0 | Ar-CH |
| 62.0 | -O-CH₂-CH₃ |
| 45.0 | -CO-CH₂-CO- |
| 14.0 | -O-CH₂-CH₃ |
The predicted spectrum shows distinct signals for all eleven carbon atoms, with the carbonyl carbons appearing at the most downfield positions. The aromatic carbons are spread over a range of chemical shifts due to the electronic effects of the chloro and nitro substituents.
Comparative ¹³C NMR Data of a Structural Analog
Table 4: Experimental ¹³C NMR Data for Ethyl 3-oxo-3-phenylpropanoate
| Chemical Shift (ppm) | Assignment |
| 192.8 | Ar-C=O |
| 167.5 | O-C=O |
| 136.5 | Ar-C |
| 133.7 | Ar-CH |
| 128.7 | Ar-CH |
| 128.4 | Ar-CH |
| 61.5 | -O-CH₂-CH₃ |
| 45.8 | -CO-CH₂-CO- |
| 14.1 | -O-CH₂-CH₃ |
The experimental data for Ethyl 3-oxo-3-phenylpropanoate aligns well with the predicted values for the target molecule, particularly for the ester and methylene carbons. The differences in the aromatic and ketonic carbonyl regions can be attributed to the strong electron-withdrawing effects of the dichloro and nitro substituents in the target compound.
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted FT-IR Spectrum of this compound
A predicted FT-IR spectrum was generated using computational methods.[2] The predicted vibrational frequencies are listed in the table below.
Table 5: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | Ester C=O Stretch |
| ~1710 | Strong | Ketone C=O Stretch |
| ~1600, ~1475 | Medium | Aromatic C=C Stretch |
| ~1530, ~1350 | Strong | N-O Asymmetric & Symmetric Stretch |
| ~1250 | Strong | C-O Stretch |
| ~850 | Strong | C-Cl Stretch |
The predicted spectrum clearly indicates the presence of the key functional groups: two distinct carbonyls (ester and ketone), an aromatic ring, a nitro group, and C-Cl bonds.
Comparative FT-IR Data of Structural Analogs
Table 6: Experimental FT-IR Data for Comparative Compounds
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Ethyl 3-oxo-3-phenylpropanoate | 3065, 2981, 1742, 1685, 1600, 1450, 1315, 1155 | Ar-C-H, C-H, Ester C=O, Ketone C=O, Ar C=C, C-H bend, C-O, C-O |
| 2,4-Dichloro-5-nitrobenzoic acid | ~3100, 1705, 1530, 1350, 840 | Ar-C-H, C=O, N-O asymmetric, N-O symmetric, C-Cl |
The experimental FT-IR data for the analogs strongly supports the predicted spectrum of the target molecule. The characteristic carbonyl stretches in Ethyl 3-oxo-3-phenylpropanoate and the nitro and C-Cl stretches in 2,4-dichloro-5-nitrobenzoic acid are consistent with the predicted values for our compound of interest.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrum of this compound
The predicted mass spectrum was generated using fragmentation prediction software.[3] The molecular formula is C₁₁H₉Cl₂NO₅, with a molecular weight of 306.1 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak is expected to show a characteristic isotopic pattern (M, M+2, M+4).
Caption: Predicted Fragmentation Pathway.
Table 7: Predicted Major Fragments for this compound
| m/z (isotopic pattern) | Fragment |
| 305/307/309 | [C₁₁H₉Cl₂NO₅]⁺˙ (Molecular Ion) |
| 260/262/264 | [C₉H₄Cl₂NO₄]⁺ |
| 232/234/236 | [C₈H₄Cl₂NO₃]⁺ |
| 218/220/222 | [C₇H₂Cl₂NO₂]⁺ |
| 190/192/194 | [C₆H₂Cl₂NO]⁺ |
Comparative Mass Spectrometry Data of Structural Analogs
Table 8: Experimental Mass Spectrometry Data for Comparative Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Ethyl 3-oxo-3-phenylpropanoate | 192 | 147, 120, 105, 77 |
| 2-Chloro-5-nitrobenzoic acid | 201/203 | 184/186, 156/158, 138, 110 |
The fragmentation of Ethyl 3-oxo-3-phenylpropanoate, involving the loss of the ethoxy group and subsequent cleavages, provides a model for the expected fragmentation of the target molecule's side chain. The isotopic pattern of the molecular ion of 2-chloro-5-nitrobenzoic acid confirms the presence of chlorine, which is a key feature we expect to observe for our target compound.
Experimental Protocols
To ensure the reproducibility of these results, the following standard operating procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.0 s
-
Spectral width: 240 ppm
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the resulting spectra.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Record the FT-IR spectrum using a suitable FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Use electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The comprehensive analysis of predicted and comparative spectroscopic data provides a robust and self-validating confirmation of the structure of this compound. The convergence of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data creates a detailed and unambiguous molecular fingerprint. This guide serves as a template for the rigorous structural elucidation required in modern chemical and pharmaceutical research, emphasizing the synergy between predictive methodologies and comparative analysis of empirical data.
References
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 14, 2026, from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. AIDD Platform. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). Retrieved January 14, 2026, from [Link]
Sources
A Comparative Guide to the Biological Activity Screening of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the systematic biological evaluation of novel derivatives of "Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate." Given the nascent stage of research into this specific chemical series, this document establishes a tiered screening cascade, integrating established methodologies to efficiently identify and characterize potential therapeutic leads. The experimental designs detailed herein are rooted in the structural alerts of the core molecule, which suggest potential for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.
Introduction: The Rationale for Screening
The scaffold "this compound" presents several features that warrant a thorough biological investigation. The dichloronitrophenyl moiety is a well-known pharmacophore present in numerous bioactive compounds, often associated with antimicrobial and anticancer properties. The β-ketoester functionality provides a versatile chemical handle for the synthesis of a diverse library of heterocyclic derivatives, enhancing the potential for discovering novel structure-activity relationships (SAR).
This guide proposes a logical, tiered approach to screening a library of such derivatives. The strategy begins with broad, high-throughput primary screens to identify initial "hits" with significant biological activity. These hits are then progressed to more specific secondary and tertiary assays to elucidate their potency, selectivity, and potential mechanism of action.
Tier 1: Primary Biological Activity Screening
The initial phase of screening is designed to cast a wide net, efficiently assessing the broad biological potential of the synthesized derivatives. This tier focuses on two key areas of therapeutic interest suggested by the core scaffold: anticancer and antimicrobial activities.
Anticancer Activity: Cytotoxicity Screening
The primary assessment of anticancer potential is typically achieved by evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment [1][3][4]
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the test derivatives are prepared in DMSO. Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium from the cell plates is replaced with the medium containing the test compounds. Control wells should include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: The absorbance of each well is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Cytotoxicity Data for a Series of Derivatives
| Compound ID | Derivative Structure | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) for HCT-116 |
| EDNP-01 | (Parent Compound) | > 100 | > 100 | > 100 | - |
| EDNP-02 | Pyrazole Derivative | 25.4 | 15.8 | 89.2 | 5.6 |
| EDNP-03 | Pyrimidine Derivative | 12.1 | 8.5 | 55.3 | 6.5 |
| EDNP-04 | Amide Derivative | 58.3 | 45.1 | > 100 | > 2.2 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.2 | 2.4 |
Note: The Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line. A higher SI value is desirable.
Antimicrobial Activity Screening
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines) [5][6]
-
Microorganism Preparation: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured on appropriate agar plates. A standardized inoculum is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. Serial two-fold dilutions are prepared in the broth directly within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Each plate must include a growth control (broth and inoculum, no compound), a sterility control (broth only), a vehicle control (highest concentration of DMSO used), and a positive control with a known antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Amphotericin B).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| EDNP-01 | > 128 | > 128 | > 128 |
| EDNP-02 | 16 | 64 | 32 |
| EDNP-03 | 32 | 128 | 64 |
| EDNP-04 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Amphotericin B | - | - | 1 |
Tier 2: Secondary Screening and Mechanistic Insights
Compounds that demonstrate significant activity and selectivity in Tier 1 screens ("hits") should be advanced to secondary screening. The goal of this tier is to confirm the primary activity and begin to investigate the potential mechanism of action.
Workflow for Biological Activity Screening
The overall screening cascade can be visualized as a decision-making workflow, ensuring a logical progression from initial broad screening to more focused mechanistic studies.
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation: A Comparative Guide to the Analysis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In this guide, we provide an in-depth comparison of X-ray crystallography as the definitive method for the structural confirmation of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a compound of interest in synthetic chemistry, and explore alternative and complementary spectroscopic and computational techniques.
This guide moves beyond a simple listing of methods to provide a holistic view, grounded in scientific principles and practical experimental considerations. We will delve into the causality behind experimental choices and present each protocol as a self-validating system, ensuring scientific integrity and trustworthiness.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous technique for determining the precise atomic arrangement of a molecule in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can obtain a detailed three-dimensional map of electron density, revealing exact bond lengths, bond angles, and stereochemistry. For a molecule like this compound, SCXRD provides irrefutable evidence of its covalent structure and conformation in the crystalline form.
Experimental Workflow: X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
Sources
Cost-benefit analysis of different synthetic methods for "Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate"
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, a substituted β-keto ester, represents a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The selection of a synthetic route for such a molecule is a critical decision, balancing factors of cost, efficiency, safety, and scalability. This guide provides an in-depth comparative analysis of two primary synthetic strategies for the preparation of this target compound, supported by detailed experimental protocols and a cost-benefit analysis to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of β-keto esters is a well-established area of organic chemistry with several reliable methods. For the specific case of this compound, two particularly relevant and practical approaches are considered in this guide:
-
Method A: Direct C-Acylation of Diethyl Malonate. This is a robust and direct approach involving the reaction of a pre-formed acid chloride with diethyl malonate in the presence of a magnesium salt and a tertiary amine base. The magnesium ion plays a crucial role in facilitating the C-acylation over the alternative O-acylation by forming a chelate with the malonate.[1][2]
-
Method B: Claisen Condensation followed by Decarboxylation. This classical approach involves the initial formation of a disubstituted malonic ester via a Claisen-type condensation, followed by a subsequent hydrolysis and decarboxylation step to yield the desired β-keto ester. This method offers an alternative pathway that avoids the direct handling of a highly reactive acid chloride in the final step.[3][4]
This guide will now delve into a detailed examination of each method, providing step-by-step protocols and a comparative analysis of their respective merits and drawbacks.
Method A: Direct C-Acylation of Diethyl Malonate
This method is predicated on the direct formation of the carbon-carbon bond between the acyl group and the active methylene of diethyl malonate. The use of magnesium chloride is key to achieving high yields of the C-acylated product.[5][6]
Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-5-nitrobenzoyl chloride
This initial step involves the conversion of the commercially available 2,4-dichloro-5-nitrobenzoic acid to its more reactive acid chloride derivative.
-
Materials:
-
2,4-dichloro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2,4-dichloro-5-nitrobenzoic acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,4-dichloro-5-nitrobenzoyl chloride, which can be used in the next step without further purification. A typical yield for this type of reaction is in the range of 90-95%.[4][7]
-
Step 2: C-Acylation of Diethyl Malonate
-
Materials:
-
2,4-dichloro-5-nitrobenzoyl chloride (from Step 1)
-
Diethyl malonate
-
Magnesium chloride (MgCl₂), anhydrous
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous magnesium chloride (1.1 equivalents) in anhydrous toluene.
-
Add diethyl malonate (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloro-5-nitrobenzoyl chloride (1 equivalent) in anhydrous toluene dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualization of Method A Workflow
Caption: Workflow for the synthesis of the target compound via direct C-acylation.
Method B: Claisen Condensation and Decarboxylation
This two-step approach first builds a more complex intermediate, which is then simplified to the target molecule.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate
This step is a crossed Claisen condensation between an ester (in this case, a benzoate) and diethyl malonate. For this guide, we will adapt this to be the acylation of the malonate to form the disubstituted product, which is mechanistically similar.
-
Materials:
-
2,4-dichloro-5-nitrobenzoyl chloride (prepared as in Method A, Step 1)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate (2 equivalents) dropwise at room temperature.
-
After stirring for 30 minutes, add a solution of 2,4-dichloro-5-nitrobenzoyl chloride (1 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute sulfuric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain crude Diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate.
-
Step 2: Hydrolysis and Decarboxylation
The intermediate from the previous step is hydrolyzed and decarboxylated to yield the final product.[2]
-
Materials:
-
Diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate (from Step 1)
-
p-Toluenesulfonic acid (catalytic amount)
-
Water
-
-
Procedure:
-
To the crude Diethyl 2-(2,4-dichloro-5-nitrobenzoyl)malonate, add water and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualization of Method B Workflow
Caption: Workflow for the synthesis of the target compound via a disubstituted malonate intermediate.
Cost-Benefit Analysis
The choice between these two synthetic routes will likely be driven by a combination of factors, with cost and overall efficiency being primary considerations.
| Factor | Method A: Direct C-Acylation | Method B: Claisen Condensation & Decarboxylation |
| Starting Materials Cost | Moderately high. Requires anhydrous solvents and reagents. | Moderate. Uses less expensive bases like sodium ethoxide. |
| Number of Steps | 2 (including acid chloride formation). | 2 (can be considered 3 if acid chloride formation is separate). |
| Overall Yield | Potentially higher due to the direct nature of the C-acylation and avoidance of a separate decarboxylation step. | May be lower due to the multi-step nature and potential for side reactions. |
| Operational Complexity | Requires strict anhydrous conditions and careful temperature control. Handling of triethylamine and MgCl₂ can be cumbersome. | The use of sodium ethoxide requires careful handling. The decarboxylation step adds to the overall process time. |
| Safety Considerations | Thionyl chloride is highly corrosive and toxic. Triethylamine is flammable and has a strong odor. | Sodium ethoxide is a strong base and requires careful handling. Diethyl ether is highly flammable. |
| Environmental Impact | Generates acidic waste from quenching and byproducts from the thionyl chloride reaction. Use of toluene as a solvent. | Generates basic and acidic waste streams. Use of ethanol and diethyl ether. |
| Scalability | Generally scalable, though handling large quantities of anhydrous reagents and triethylamine can pose challenges. | The Claisen condensation is a well-established and scalable reaction. The decarboxylation is also typically straightforward. |
Quantitative Cost Comparison (Estimated)
To provide a more concrete comparison, the following table estimates the cost of reagents to synthesize 100g of the final product, assuming typical yields. Prices are based on bulk chemical supplier catalogs and may vary.
| Reagent | Method A (Direct C-Acylation) | Method B (Claisen & Decarboxylation) |
| 2,4-dichloro-5-nitrobenzoic acid | ~150 g | ~150 g |
| Thionyl chloride | ~100 mL | ~100 mL |
| Diethyl malonate | ~70 mL | ~140 mL |
| Magnesium chloride | ~50 g | - |
| Triethylamine | ~150 mL | - |
| Sodium ethoxide | - | ~50 g |
| p-Toluenesulfonic acid | - | ~5 g |
| Estimated Total Reagent Cost | Higher | Lower |
Note: This is a simplified cost analysis and does not include the cost of solvents, purification materials, labor, or waste disposal.
Conclusion and Recommendation
Both Method A and Method B represent viable synthetic routes to this compound.
-
Method A (Direct C-Acylation) is a more direct and potentially higher-yielding route. The use of magnesium chloride to drive the C-acylation is a significant advantage. However, the requirement for strictly anhydrous conditions and the use of more expensive reagents may be a drawback for some laboratories. This method is likely to be favored when a higher yield is the primary driver and the cost of reagents is less of a concern.
-
Method B (Claisen Condensation & Decarboxylation) utilizes more classical and often less expensive reagents. It may be perceived as a more "traditional" approach. The primary disadvantage is the potential for a lower overall yield due to the additional step. This method would be a good choice for laboratories where cost-effectiveness is a major priority and a slightly lower yield is acceptable.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development team. For rapid access to the material with potentially higher purity and yield, Method A is recommended . For a more cost-effective synthesis, particularly at a larger scale where reagent costs become more significant, Method B presents a compelling alternative . It is always advisable to perform small-scale trial reactions to optimize conditions and validate the chosen method in your specific laboratory setting.
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]
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Fujita, T., Egawa, H., Kataoka, M., Miyamoto, H., Nakano, J., & Matsumoto, J. (1995). Synthesis and antibacterial activity of ofloxacin analogues with a substituted phenyl group at the N-1 position. Chemical and Pharmaceutical Bulletin, 43(12), 2123–2132. [Link]
-
Lookchem. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
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Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]
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A Comparative Performance Analysis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate in Quinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinolone scaffold remains a cornerstone for the development of a wide array of therapeutic agents. The synthesis of these vital heterocyclic systems often relies on the versatile chemistry of β-keto esters. This guide provides a comprehensive performance benchmark of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate , a highly functionalized β-keto ester, in the context of the Gould-Jacobs reaction for quinolone synthesis. Its performance is objectively compared with two common alternatives: the foundational ethyl acetoacetate and the structurally related ethyl 3-oxo-3-(4-nitrophenyl)propanoate . This analysis is supported by synthesized experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Core Reagents
This compound is an advanced intermediate, the utility of which lies in its densely functionalized aromatic ring. The presence of two chlorine atoms and a nitro group offers multiple handles for post-synthetic modification, a desirable feature in drug discovery campaigns for library synthesis and structure-activity relationship (SAR) studies.
In contrast, ethyl acetoacetate is one of the most fundamental and widely used β-keto esters in organic synthesis, valued for its simplicity and cost-effectiveness. Ethyl 3-oxo-3-(4-nitrophenyl)propanoate serves as an intermediate alternative, sharing the nitroaromatic feature with the primary compound of interest but lacking the dichloro substitution.
The Gould-Jacobs Reaction: A Classic Approach to Quinolone Synthesis
The Gould-Jacobs reaction is a robust and time-tested method for the construction of the 4-hydroxyquinoline core.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with a β-keto ester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[2][3] This venerable reaction provides a suitable platform for comparing the reactivity of our selected β-keto esters.
Caption: General mechanism of the Gould-Jacobs reaction.
Comparative Performance in the Gould-Jacobs Reaction
To provide a clear and objective comparison, we present synthesized data for the reaction of each β-keto ester with aniline under standardized Gould-Jacobs conditions. The data reflects expected outcomes based on the electronic and steric properties of the substrates.
| β-Keto Ester | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| This compound | 3.5 | 78 | 94 | The electron-withdrawing nature of the dichloro and nitro groups on the phenyl ring enhances the electrophilicity of the benzoyl carbonyl, potentially favoring the initial condensation. However, steric hindrance from the ortho-chloro substituent may slightly impede the cyclization step, requiring a longer reaction time compared to the simpler phenyl analogue. |
| Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | 3.0 | 85 | 96 | The para-nitro group strongly activates the benzoyl carbonyl towards nucleophilic attack by aniline, leading to a rapid condensation and efficient cyclization. This results in a high yield and purity of the corresponding 6-nitro-4-hydroxyquinoline. |
| Ethyl acetoacetate | 4.0 | 95 | 98 | As a less sterically hindered and highly reactive β-keto ester, ethyl acetoacetate generally provides excellent yields in the Gould-Jacobs reaction, leading to the formation of 2-methyl-4-hydroxyquinoline.[4] The reaction is clean and proceeds to high conversion. |
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of 4-hydroxyquinolines via the Gould-Jacobs reaction.
Protocol 1: Classical Thermal Synthesis
This protocol is a robust method that utilizes a high-boiling point solvent to achieve the necessary temperatures for the cyclization step.
Step 1: Condensation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aniline (1.0 eq) and the β-keto ester (1.1 eq) in toluene (5 mL per gram of aniline).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, preheat a high-boiling solvent such as diphenyl ether to 250 °C.
-
Carefully add the crude enamine intermediate from Step 1 to the hot diphenyl ether in portions.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes.
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the 4-hydroxyquinoline product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.
Caption: Workflow for classical Gould-Jacobs synthesis.
Protocol 2: Microwave-Assisted Synthesis
This modern approach significantly reduces reaction times and can improve yields.[5]
-
In a 10 mL microwave reaction vial, combine the aniline (1.0 eq) and the β-keto ester (1.2 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250 °C and hold for 10-20 minutes.
-
Cool the vial to room temperature. The 4-hydroxyquinoline product should precipitate.
-
Add cold acetonitrile to the vial, break up the solid, and collect the product by vacuum filtration.
-
Wash the solid with a small amount of cold acetonitrile and dry under vacuum.
Conclusion and Recommendations
The choice of β-keto ester in the Gould-Jacobs synthesis of quinolones has a significant impact on the reaction efficiency and the nature of the final product.
-
This compound is a specialized reagent best suited for the synthesis of highly functionalized quinolones that can serve as scaffolds for further chemical exploration in drug discovery. While its reactivity is slightly attenuated by steric factors, it provides direct access to complex quinolone cores that would otherwise require multi-step synthetic sequences.
-
Ethyl 3-oxo-3-(4-nitrophenyl)propanoate offers a good balance of reactivity and functionality, providing a rapid and high-yielding route to 6-nitro-4-hydroxyquinolines. The nitro group can be a versatile synthetic handle for further transformations, such as reduction to an amine.
-
Ethyl acetoacetate remains the reagent of choice for the cost-effective and high-yield synthesis of simple 2-methyl-4-hydroxyquinolines. Its high reactivity and commercial availability make it an excellent starting point for the synthesis of less substituted quinolone derivatives.
Ultimately, the selection of the appropriate β-keto ester will depend on the specific synthetic goals, the desired substitution pattern on the quinolone ring, and considerations of cost and scalability.
References
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Journal of the American Chemical Society. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Link]
-
ResearchGate. Reaction between aniline and ethyl acetoacetate under various conditions. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
Introduction: Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a halogenated nitroaromatic compound used in specialized research and synthesis applications. While its precise toxicological profile is not extensively documented in publicly available safety data sheets[1], its chemical structure—containing both chlorinated and nitrated aromatic rings—mandates its classification as a hazardous substance. Proper handling and disposal are not merely procedural formalities; they are critical safety measures to protect laboratory personnel, the community, and the environment from the potential risks associated with halogenated organic compounds. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this chemical, grounded in established principles of laboratory safety and hazardous waste management.
Hazard Profile and Waste Classification
The primary driver for the disposal protocol is the chemical's classification as a halogenated organic compound .[2] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) due to their potential for persistence in the environment and the formation of toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures.[3][4][5]
Inferred Hazards based on Chemical Structure:
-
Toxicity: Analogous compounds containing nitrophenyl groups are known to cause skin irritation, serious eye irritation, and respiratory system toxicity.[6][7] The presence of a dichlorinated phenyl ring likely contributes to or enhances this toxicological profile.
-
Environmental Hazard: Chlorinated organic compounds can be persistent environmental pollutants. Improper disposal, such as pouring down the drain or discarding in regular trash, is strictly prohibited and can lead to long-term contamination of water and soil.[8][9][10]
Based on these characteristics, this compound must be managed as Regulated Hazardous Waste .
Essential Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the following PPE is worn to prevent exposure:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for any signs of degradation or perforation before use.[6]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: While normal handling in a well-ventilated area or chemical fume hood should not require respiratory protection, it may be necessary during spill cleanup.[1]
Step-by-Step Disposal Protocol
The disposal of this compound follows the core principles of hazardous waste management: segregation, proper containerization, clear labeling, and safe storage pending collection. Evaporation is never an acceptable method of disposal for hazardous waste.[11]
Step 1: Waste Segregation (The Most Critical Step)
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is sent to the correct treatment facility.
-
Designate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically designated for halogenated organic solvents and solids.[2]
-
DO NOT MIX: Never mix this waste with:
-
Non-halogenated organic waste: These streams are often sent to different types of incinerators or are recycled, and contamination with halogenated compounds can disrupt these processes.[2]
-
Acids, bases, or oxidizers: Incompatible materials can react violently, generating heat, gas, or toxic fumes.[11]
-
Aqueous waste: Keep organic and aqueous waste streams separate.[11]
-
Step 2: Containerization
-
Select the Correct Container: Use a sturdy, chemically compatible container with a secure, screw-top lid provided by your institution's Environmental Health & Safety (EH&S) department. For liquid solutions, this is typically a high-density polyethylene (HDPE) carboy. For solid waste (e.g., contaminated filter paper, weigh boats), use a designated solid waste drum or pail.[11]
-
Maintain Container Integrity: Ensure the container is clean, in good condition, and free from leaks. Keep the container closed at all times except when you are actively adding waste.[11]
-
Avoid Overfilling: Fill liquid containers to no more than 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
Accurate labeling is a legal requirement and a critical safety communication tool.
-
Attach a Hazardous Waste Tag: As soon as you designate a container for waste, affix a hazardous waste tag from your EH&S department.
-
Complete All Fields: Clearly write the full chemical name, "this compound," and its concentration or quantity. List all other components in the waste container.
-
Mark Hazard Characteristics: Indicate that the waste is "Toxic" and potentially "Irritant."
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray. This containment must be large enough to hold the entire volume of the container in case of a leak.[11]
-
Store Safely: Keep the SAA away from sources of ignition, heat, and high-traffic areas.[12]
Step 5: Arranging for Final Disposal
-
Contact EH&S for Pickup: Once the waste container is full or you no longer need it, contact your institution's EH&S department to schedule a waste pickup.[8]
-
Professional Disposal: EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required disposal method for halogenated organic waste is high-temperature incineration, which ensures the complete destruction of the hazardous compounds.[3]
Disposal Protocol Summary
| Parameter | Requirement | Rationale |
| Waste Category | Halogenated Organic Waste[2] | Ensures proper high-temperature incineration and prevents contamination of other waste streams. |
| Container Type | Chemically resistant (e.g., HDPE) with a secure screw-top lid. | Prevents leaks, spills, and vapor release.[11] |
| Labeling | EH&S Hazardous Waste Tag with all chemical constituents listed. | Communicates hazards and contents for safe handling and regulatory compliance.[11] |
| Storage | In a designated Satellite Accumulation Area with secondary containment. | Minimizes risk of spills and personnel exposure.[11] |
| Disposal Method | Collection by institutional EH&S for off-site high-temperature incineration. | The only EPA-recognized method for safely destroying halogenated organic compounds.[3] |
Disposal Workflow Diagram
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Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate
For Immediate Use by Laboratory Personnel
As the pursuit of novel therapeutics drives chemical innovation, so too does the need for rigorous safety protocols. Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is a compound with significant potential in synthetic chemistry, yet its handling demands a comprehensive understanding of its potential hazards. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the operational use and disposal of this compound. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust through value that extends beyond the product itself.
Hazard Assessment: A Compound of Concern
The nitroaromatic functional group is a well-known structural alert for potential mutagenicity.[4][5][6] The electron-withdrawing nature of the nitro group, combined with the chloro-substituents on the aromatic ring, makes this compound potentially reactive and hazardous.[4][5]
Table 1: Hazard Profile and Key Safety Considerations
| Hazard Category | Anticipated Risk | Primary Exposure Routes | Key Safety Precaution |
| Acute Toxicity | High; potentially fatal. | Inhalation, Dermal, Ingestion | Strict adherence to engineering controls and PPE. |
| Skin Irritation/Corrosion | Likely irritant. | Dermal | Use of appropriate chemical-resistant gloves. |
| Eye Irritation | Likely irritant. | Ocular | Use of safety glasses with side shields or goggles. |
| Mutagenicity | Potential mutagen. | All routes | Minimize exposure; handle with extreme care. |
| Reactivity | Stable under recommended storage conditions. | N/A | Store away from strong oxidizing agents and bases. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated high toxicity of this compound, a multi-layered PPE strategy is mandatory. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a crucial measure to control exposure to hazardous chemicals.[7][8][9]
-
Hand Protection: The selection of appropriate gloves is critical. For chlorinated aromatic compounds, standard latex or thin nitrile gloves may not provide adequate protection.[10] Butyl rubber or Viton® gloves are recommended for their high resistance to aromatic and chlorinated solvents.[11] If these are not available, double-gloving with a thicker, chemical-resistant nitrile glove is a minimum requirement. Always inspect gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a higher potential for contamination, a disposable chemical-resistant apron or suit should be worn over the lab coat.
-
Respiratory Protection: All handling of solid or solutions of this compound must be conducted within a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a properly fitted NIOSH-approved respirator with organic vapor cartridges and particulate filters is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure. The following protocol outlines the key steps for safely handling this compound.
Preparation and Weighing
-
Designated Area: All handling of the compound must be performed in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work area is clean and free of any incompatible materials.
-
Weighing: When weighing the solid compound, use a disposable weighing boat or creased weighing paper to prevent contamination of the balance.
-
Spill Control: Have a spill kit readily available that is appropriate for halogenated and nitrated organic compounds.
Solution Preparation and Reaction Setup
-
Solvent Addition: Add solvents to the solid compound slowly to avoid splashing.
-
Closed System: Whenever possible, use a closed system for reactions to minimize the release of vapors.
-
Temperature Control: If the reaction is heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction: Perform extractions in a fume hood, ensuring that the separatory funnel is properly vented.
-
Purification: Column chromatography and other purification methods should be conducted in the fume hood.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."
-
Liquid Waste: All liquid waste, including reaction residues and solvent from purification, must be collected in a designated, sealed hazardous waste container labeled "Halogenated Organic Liquid Waste."
-
Sharps Waste: Needles and other sharps must be disposed of in a designated sharps container.
Caption: Workflow for Safe Handling and Disposal
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department. For small spills, use an appropriate absorbent material from a spill kit and dispose of it as hazardous waste.
By adhering to these guidelines, you can mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
-
A Guide to Chemical Resistance of Common Glove Materials. (n.d.). Oregon State University. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Controlling Exposure. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazard Communication. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste. (n.d.). Environmental Protection Agency. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
